molecular formula C9H7BrN2O B1384377 6-bromo-7-methylquinazolin-4(3H)-one CAS No. 943605-85-4

6-bromo-7-methylquinazolin-4(3H)-one

Cat. No.: B1384377
CAS No.: 943605-85-4
M. Wt: 239.07 g/mol
InChI Key: FKRDXXSLEVUNSW-UHFFFAOYSA-N
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Description

6-bromo-7-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-7-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)12-4-11-8/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRDXXSLEVUNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676969
Record name 6-Bromo-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943605-85-4
Record name 6-Bromo-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mass Spectrometry Characterization of 6-Bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 6-bromo-7-methylquinazolin-4(3H)-one , a critical pharmacophore in the development of kinase inhibitors and epigenetic modulators (e.g., BRD9 binders). The presence of the bromine substituent provides a distinct isotopic signature that serves as a diagnostic handle during synthesis and metabolic profiling. This document outlines the expected ionization behavior, isotopic distribution, and fragmentation pathways (MS/MS) to facilitate accurate structural verification.

Physicochemical Profile & MS Readiness

Before analysis, the fundamental mass properties must be established to calibrate acquisition parameters.

PropertyValueNotes
IUPAC Name This compoundCore scaffold: Quinazolinone
Molecular Formula

Nitrogen rule applies (Odd mass = Odd N count)
Monoisotopic Mass 237.9742 Da (

)
Base peak for exact mass calculation
Molecular Weight 239.07 g/mol Average weight
Ionization Mode ESI (+) / APCI (+)Protonation site: N-1 or N-3
Key Adducts

,

Sodium adducts common in unbuffered mobile phases

Mass Spectrometry Analysis

Molecular Ion & Isotopic Signature

The most definitive feature of this compound in mass spectrometry is the 1:1 isotopic doublet caused by the natural abundance of


 (50.69%) and 

(49.31%).[1]
  • Observed Spectra (ESI+):

    • m/z 238.98 (

      
       isotope, 
      
      
      
      )
      : Relative Abundance ~100%
    • m/z 240.98 (

      
       isotope, 
      
      
      
      )
      : Relative Abundance ~98%
    • Diagnostic Value: Any deviation from this 1:1 intensity ratio suggests either contamination (co-eluting isobaric impurity) or dehalogenation.

Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the quinazolinone core undergoes characteristic cleavage.[2] The bromine atom often remains attached during initial ring openings but is lost in high-energy collisions.[1]

Primary Fragmentation Channels:
  • Retro-Diels-Alder (RDA) Cleavage: The pyrimidine ring splits, typically ejecting fragments related to the amide/amidine functionality.

  • Loss of Carbon Monoxide (CO): A neutral loss of 28 Da from the carbonyl group is highly characteristic of cyclic amides (lactams), resulting in a ring contraction.

  • Loss of Hydrogen Cyanide (HCN): Common in nitrogen heterocycles, often following the CO loss.

  • Dehalogenation: Loss of the Bromine radical (

    
    ) or HBr, yielding a distinct aryl cation.
    
Predicted MS/MS Transition Table
Precursor Ion (

)
Fragment Ion (

)
Neutral LossProposed Structure / Mechanism
239.0 / 241.0 211.0 / 213.0 -28 Da (CO)Ring contraction to indazole-like cation
211.0 / 213.0 184.0 / 186.0 -27 Da (HCN)Loss of HCN from the contracted ring
239.0 / 241.0 160.1 -79/81 Da (Br)Dehalogenation (radical loss)
160.1 132.1 -28 Da (CO)Subsequent CO loss from dehalogenated core
Structural Elucidation Diagram

The following diagram illustrates the logical flow of fragmentation, highlighting the retention of the bromine isotope pattern in early-stage fragments.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 239 / 241 (Quinazolinone Core) Fragment_CO Fragment A m/z 211 / 213 [M+H - CO]+ Parent->Fragment_CO -28 Da (CO) Ring Contraction Fragment_Br Fragment C m/z 160 [M+H - Br]+ Parent->Fragment_Br -79/81 Da (Br radical) Fragment_RDA RDA Fragment m/z ~119 (Retro-Diels-Alder) Parent->Fragment_RDA RDA Cleavage Fragment_HCN Fragment B m/z 184 / 186 [M+H - CO - HCN]+ Fragment_CO->Fragment_HCN -27 Da (HCN) Fragment_Br->Fragment_RDA Secondary Decay

Figure 1: Proposed fragmentation pathway for this compound under ESI-MS/MS conditions.

Experimental Methodology: Standardized Protocol

To ensure reproducible data, the following LC-MS method is recommended. This protocol is optimized for polar aprotic heterocycles.

Sample Preparation[3][4]
  • Solvent: Dissolve 1 mg of compound in 1 mL of DMSO (stock). Dilute to 10 µg/mL in 50:50 Acetonitrile:Water for injection.[1]

  • Filtration: 0.22 µm PTFE filter to remove particulate matter (crucial for protecting the ESI capillary).

LC-MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5%

      
       95% B (Linear ramp)[1]
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mass Spectrometer Settings (ESI Source)
  • Polarity: Positive (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100-135 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped energy (10, 20, 40 eV) is recommended to observe both the parent ion and the full fragmentation tree.

Impurity Profiling & Troubleshooting

When analyzing synthesis batches, look for these common impurities using the MS data:

  • Debrominated Analog (7-methylquinazolin-4(3H)-one):

    • m/z: ~161 (

      
      ).
      
    • Pattern: Single peak, no bromine doublet.

    • Cause: Incomplete bromination or reductive debromination during workup.

  • Dibromo Species:

    • m/z: ~317 / 319 / 321 (

      
       triplet pattern).
      
    • Cause: Over-bromination at the 8-position.

  • O-Alkylated Byproducts:

    • If synthesized via alkylation, check for O- vs N-alkylation isomers.[1] While they have the same mass, they will separate chromatographically (O-alkyl isomers typically elute later on C18).

References

  • Colarusso, E., et al. (2022).[3] 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. European Journal of Organic Chemistry. [3]

  • PubChem. (n.d.).[4][5] Compound Summary for CID 53427707 (Related Structure: 6-Bromo-4-methylquinazoline). National Library of Medicine.

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta.

  • Breci, L. (2023).[6] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

Sources

Introduction: The Quinazolinone Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 6-bromo-7-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a heterocyclic structure of profound importance in the field of drug discovery, widely recognized as a "privileged scaffold".[1] This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3][4] Several quinazolinone-based drugs, such as Gefitinib, Erlotinib, and Lapatinib, have received FDA approval, primarily for cancer therapy, underscoring the clinical significance of this molecular framework.[2]

This guide focuses on a specific, highly functionalized derivative: This compound . This compound serves as a critical synthetic intermediate, engineered for versatility in drug development. The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position offers medicinal chemists precise control over molecular modifications. The bromine atom, in particular, is an excellent handle for introducing further molecular diversity through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and strategic importance in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

The precise experimental data for this compound is not extensively published. However, based on closely related analogs and computational predictions, a reliable profile can be established.

Core Properties
PropertyValue / DescriptionSource / Basis
Molecular Formula C₉H₇BrN₂OCalculated
Molecular Weight 239.07 g/mol Calculated
Appearance Expected to be a white to off-white solid.Analogy to similar compounds[2]
Predicted Boiling Point ~397 °CBased on 6-bromo-7-methoxy analog[5]
Predicted Density ~1.75 g/cm³Based on 6-bromo-7-methoxy analog[5]
Storage & Handling Store at room temperature in a dry, sealed container.Standard for chemical reagents[5]
Spectroscopic Characterization (Expected Data)

Spectroscopic analysis is fundamental for structural verification. The following data are predicted based on characteristic values for the quinazolinone scaffold and specific substituent effects.[2][6][7]

TechniqueExpected Observations
¹H-NMR Aromatic protons on the quinazolinone ring are expected between δ 7.5-8.5 ppm. The methyl protons (-CH₃) would appear as a sharp singlet around δ 2.3-2.5 ppm. The N-H proton is expected as a broad singlet, potentially > δ 11.0 ppm.
¹³C-NMR The carbonyl carbon (C=O) peak is characteristically found downfield, around δ 160 ppm. Aromatic carbons would appear in the δ 115-150 ppm range. The methyl carbon signal is expected around δ 21 ppm.[2]
Mass Spectrometry (HRMS) ESI-MS would show a prominent molecular ion peak [M+H]⁺ at m/z 239.9869, with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
Infrared (IR) Spectroscopy Key absorption bands would include a strong C=O stretch (amide) around 1680-1700 cm⁻¹, an N-H stretch around 3200-3400 cm⁻¹, and C-H stretches for aromatic and methyl groups.

Synthesis and Mechanistic Insight

The construction of the quinazolin-4(3H)-one ring system is a well-established process in organic chemistry. One of the most common methods is a variation of the Niementowski reaction, which involves the thermal condensation of an appropriately substituted anthranilic acid with an amide source.[1]

The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable quinazolinone ring.[1]

G A 2-Amino-5-bromo-4-methyl benzoic acid C Heat (130-150 °C) A->C Condensation B Formamide (Reagent) B->C Condensation D N-Acylanthranilic Acid (Intermediate) C->D Intermediate Formation E Cyclization & Dehydration D->E F This compound (Final Product) E->F

Caption: General synthetic workflow for quinazolin-4(3H)-one synthesis.

Exemplary Synthetic Protocol

This protocol is a representative procedure adapted from established methodologies for similar quinazolinone derivatives.[1][2]

Objective: To synthesize this compound.

Materials:

  • 2-amino-5-bromo-4-methylbenzoic acid

  • Formamide

  • Reaction vessel suitable for high temperatures (e.g., round-bottom flask with reflux condenser)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1 equivalent of 2-amino-5-bromo-4-methylbenzoic acid with an excess of formamide (acting as both reactant and solvent).

  • Thermal Condensation: Heat the reaction mixture to 130–150 °C with continuous stirring. The high temperature is necessary to drive the condensation and subsequent cyclization.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed. This process can be time-consuming.[1]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the crude product should form.

  • Purification: Pour the cooled mixture into cold water to precipitate the product fully. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual formamide.

  • Recrystallization: Further purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Characterization: Dry the final product and confirm its identity and purity using the spectroscopic methods outlined previously (NMR, MS, IR).

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for chemical modification, which is crucial for SAR studies in drug discovery.[1]

Key Reaction Sites:
  • C6-Bromine Atom: This is the most versatile position for derivatization. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents.[8]

  • N3-Position: The nitrogen at position 3 can be alkylated or arylated to explore the impact of substituents on this vector.

  • C2-Position: While less reactive than the C6-bromo position, modifications at C2 are also possible, often by starting with a different cyclization precursor (e.g., using an aldehyde instead of formamide to install a substituent at C2).[8]

G Core This compound C6-Br N3-H C2-H Suzuki Suzuki Coupling (Ar-B(OH)₂) Core:c6->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Core:c6->Buchwald Alkylation N-Alkylation (R-X) Core:n3->Alkylation Deriv_C6_Ar C6-Aryl Derivative Suzuki->Deriv_C6_Ar Pd Catalyst Deriv_C6_Amine C6-Amino Derivative Buchwald->Deriv_C6_Amine Pd Catalyst Deriv_N3 N3-Alkyl Derivative Alkylation->Deriv_N3 Base

Caption: Key derivatization pathways for the quinazolinone scaffold.

This strategic functionalization allows for the creation of large, diverse chemical libraries from a single, well-designed intermediate, accelerating the hit-to-lead optimization process in drug discovery.[1]

Applications in Drug Discovery and Development

The this compound scaffold is a highly valued building block for creating targeted therapeutics, especially in oncology.

  • Kinase Inhibitors: Many FDA-approved quinazoline drugs, like Gefitinib and Erlotinib, function by inhibiting tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[2] This compound serves as an ideal starting point for designing new generations of kinase inhibitors with improved potency, selectivity, and resistance profiles.[5]

  • Anticancer Agents: Studies have shown that the presence of a halogen atom at the 6-position of the quinazoline ring can significantly improve anticancer effects.[2] The 6-bromo substituent can participate in halogen bonding or act as a key site for modifications that enhance binding affinity to target proteins. Derivatives have shown potent antiproliferative effects against various cancer cell lines, including breast and lung cancer.[1][2]

  • Broad Pharmacological Potential: Beyond cancer, quinazolinone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[3][4] The versatility of the this compound intermediate makes it a valuable tool for exploring these other therapeutic areas.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for the closely related compound 6-bromo-4-methylquinazoline, the following GHS hazard classifications should be considered.[9]

  • H302: Harmful if swallowed (Acute toxicity, oral).[9]

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Recommended Handling:

  • Use in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • MySkinRecipes. 6-Bromo-7-methoxyquinazolin-4(3H)-one. Available from: [Link]

  • Karimi, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available from: [Link]

  • Colarusso, E., et al. 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. CNR-IRIS. Available from: [Link]

  • PubChem. 6-bromo-7-fluoroquinazolin-4-ol (C8H4BrFN2O). Available from: [Link]

  • Google Patents. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H).
  • The Journal of Organic Chemistry. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. Available from: [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

  • MDPI. 6-Nitro-7-tosylquinazolin-4(3H)-one. Available from: [Link]

  • Osarodion, O.P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h). Medires. Available from: [Link]

  • MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link]

  • MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

  • PubChem. 6-Bromo-4-methylquinazoline. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a bicyclic aromatic structure composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid framework and versatile substitution points allow for the precise spatial orientation of functional groups, making it a cornerstone in the design of targeted therapeutics.[1][2] Compounds bearing this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]

Within this important class of molecules lies 6-bromo-7-methylquinazolin-4(3H)-one. This specific derivative is of significant interest to researchers and drug development professionals. The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position provides a unique combination of features: the bromine serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions, while the methyl group modulates the electronic and steric properties of the core.[4][5] This guide offers a detailed exploration of the physical and chemical properties of this compound, providing the foundational knowledge necessary for its application in synthetic chemistry and drug discovery programs, particularly in the development of novel kinase inhibitors.[6]

Section 1: Molecular Structure and Core Physical Properties

The fundamental identity of a chemical compound is defined by its structure and its intrinsic physical properties. These parameters govern its behavior in both chemical reactions and biological systems, influencing everything from solubility and stability to its ability to interact with a target protein.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

The table below summarizes the key physical and computed properties of this compound. It is important to note that while some data for the exact molecule is limited, many properties can be reliably predicted or inferred from closely related analogs, such as 6-bromo-7-methoxyquinazolin-4(3H)-one.[6][7]

PropertyValueSource/Comment
Molecular Formula C₉H₇BrN₂OCalculated
Molecular Weight 239.07 g/mol Calculated
IUPAC Name This compoundStandard Nomenclature
Appearance White to off-white or pale yellow solidInferred from similar compounds[8][9]
Melting Point >280 °C (Decomposition likely)Predicted based on analogs like 6-nitro-7-tosylquinazolin-4(3H)-one (m.p. 280.5–282.0 °C) and 6-bromo-2-phenylquinazolin-4(3H)-one (m.p. 283.8-286.3 °C).[10][11]
Solubility Soluble in DMSO; Sparingly soluble in methanol/ethanol; Insoluble in water.Typical for quinazolinone scaffolds.[12]
Storage Store at room temperature in a dry, sealed container, away from direct sunlight.Standard for stable heterocyclic compounds.[8]

Section 2: Spectroscopic Profile for Structural Elucidation

Unambiguous confirmation of a molecule's structure and purity is paramount. Spectroscopic methods provide a detailed fingerprint of the compound, allowing for precise structural verification. The following sections describe the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[10][13]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

    • Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-8.5 ppm). One singlet corresponds to the proton at the C5 position, and the other to the proton at the C8 position. The proton at C2 in the pyrimidine ring will also appear as a singlet in this region.

    • N-H Proton: A broad singlet, typically downfield (δ 11.5-12.5 ppm), corresponding to the amide proton at the N3 position. Its chemical shift can be concentration-dependent and the peak may exchange with D₂O.[11]

    • Methyl Protons: A sharp singlet around δ 2.2-2.5 ppm, integrating to three protons, representing the methyl group at the C7 position.[14]

  • ¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data.

    • Carbonyl Carbon: A characteristic peak in the downfield region, around δ 160-165 ppm, for the C4 carbonyl carbon.[11]

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbons attached to bromine (C6) and the nitrogen atoms (C8a, C4a) will have distinct chemical shifts.

    • Methyl Carbon: A signal in the aliphatic region, typically around δ 15-25 ppm.[14]

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

    • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of one bromine atom. This will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units (e.g., at m/z 238 and 240).

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

    • N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹.

    • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[15]

    • C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group, typically found around 1650-1690 cm⁻¹.[16]

    • C=N and C=C Stretches: Multiple bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring and imine bonds.

Section 3: Chemical Properties and Reactivity

Understanding the chemical reactivity of this compound is essential for its use as a synthetic intermediate. The molecule possesses several sites that can be targeted for chemical modification, providing access to a wide array of derivatives.

Amide-Iminol Tautomerism:

Like other 4(3H)-quinazolinones, this compound exists in a tautomeric equilibrium between the amide (lactam) form and the iminol (lactim) form. The amide form is generally the predominant tautomer. This equilibrium is a fundamental property of the quinazolinone ring system and can influence its reactivity.[10][17][18]

Caption: Amide-iminol tautomerism in the quinazolinone ring.

Key Reactivity Sites for Derivatization:

The true value of this compound in drug discovery lies in its potential for selective functionalization. The diagram below highlights the primary sites of reactivity.

Reactivity Figure 3. Key Reactivity Sites Core 6-Bromo-7-methyl- quinazolin-4(3H)-one Core N3 N3-H Site (Alkylation, Arylation) Core->N3 Nucleophilic substitution C6 C6-Br Site (Cross-Coupling Reactions) Core->C6 Pd-catalyzed reactions (e.g., Suzuki, Buchwald) C2 C2-H Site (Potential Functionalization) Core->C2 Lithiation/electrophilic quench

Caption: Primary sites for chemical modification.

  • C6-Bromo Position: This is the most valuable position for synthetic elaboration. The carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, which is a cornerstone of modern library synthesis for screening campaigns.[4]

  • N3-Amide Position: The amide nitrogen is nucleophilic and can be readily alkylated or arylated using a suitable base (e.g., K₂CO₃, NaH) and an electrophile (e.g., alkyl halides, aryl halides).[19] This modification is crucial for modulating the pharmacokinetic properties of the molecule and exploring interactions with the target protein.

  • C2-Position: While less reactive than the other sites, the C2 position can also be functionalized, often requiring stronger conditions such as lithiation followed by quenching with an electrophile.

Section 4: Synthesis and Characterization Workflows

A reliable and scalable synthetic route, coupled with a robust characterization protocol, is essential for any compound intended for research or development.

General Synthetic Approach:

The most common and versatile method for synthesizing the quinazolin-4(3H)-one core starts from a substituted anthranilic acid.[3][19] The general workflow involves the reaction of the corresponding 2-amino-5-bromo-4-methylbenzoic acid with a source of the final C2 carbon, followed by cyclization.

Synthesis Figure 4. General Synthetic Workflow Start 2-Amino-5-bromo- 4-methylbenzoic Acid Intermediate Acylation & Cyclization Start->Intermediate Reagent + Formamide (or other C1 source) Reagent->Intermediate Product 6-Bromo-7-methyl- quinazolin-4(3H)-one Intermediate->Product Heat (e.g., Niementowski Reaction)

Caption: A common synthetic route to the quinazolinone core.

This classical approach, often a variation of the Niementowski quinazoline synthesis, involves heating the anthranilic acid with an amide (like formamide) to achieve condensation and cyclization.[20]

Protocol: Standard Characterization Workflow

Once synthesized, a sample of this compound must be rigorously analyzed to confirm its identity and purity.

  • Visual Inspection & Melting Point:

    • Procedure: Visually inspect the sample for color and homogeneity. Determine the melting point using a calibrated apparatus.

    • Rationale: Provides a preliminary assessment of purity. A sharp melting point close to the expected value suggests high purity.[9][10]

  • Purity Assessment by High-Performance Liquid Chromatography (HPLC):

    • Procedure:

      • Prepare a standard solution of the sample (e.g., 1 mg/mL in DMSO).

      • Inject onto a reverse-phase C18 column.

      • Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

      • Monitor the eluent with a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Rationale: HPLC separates the target compound from impurities and starting materials. The area under the main peak relative to the total area of all peaks provides a quantitative measure of purity. An assay purity of >98% is typically required for biological screening.[8]

  • Structural Confirmation by NMR and MS:

    • Procedure:

      • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

      • Acquire a high-resolution mass spectrum (HRMS) using a technique like electrospray ionization (ESI).

    • Rationale: NMR spectroscopy confirms the connectivity of atoms and the overall structure. HRMS provides a highly accurate mass measurement, confirming the elemental formula.[13] The combination of these techniques provides definitive proof of the compound's identity.

References

  • MySkinRecipes. (n.d.). 6-Bromo-7-methoxyquinazolin-4(3H)-one. Retrieved from [Link]

  • Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Retrieved from [Link]

  • Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Retrieved from [Link]

  • MDPI. (n.d.). 6-Nitro-7-tosylquinazolin-4(3H)-one. Retrieved from [Link]

  • ResearchGate. (2015). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Retrieved from [Link]

  • MakeChem Inc. (n.d.). MCYQ0267 6-Bromo-3-(3-methoxyphenylamino)quinazolin-4(3H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-bromo-7-(trideuteriomethoxy)-1H-quinazolin-4-one. PubChem. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved from [Link]

  • Kamal, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide−iminol tautomerism and resonance structures. Retrieved from [Link]

  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • MDPI. (n.d.). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • Supporting Information. (n.d.). 6-bromo-2-phenylquinazolin-4(3H)-one. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide-iminol tautomerism in the title compound. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents. Retrieved from [Link]

  • SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Amides resonance and tautomeric forms. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved from [Link]

Sources

Methodological & Application

Protocol for MTT assay of 6-bromo-7-methylquinazolin-4(3H)-one on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for MTT Assay of 6-bromo-7-methylquinazolin-4(3H)-one on Cancer Cell Lines

Abstract

This application note details the optimized protocol for assessing the cytotoxic potency of This compound , a representative halogenated quinazolinone scaffold, using the MTT colorimetric assay. Quinazolinone derivatives are privileged structures in medicinal chemistry, often acting as kinase inhibitors (e.g., EGFR) or DNA repair modulators. Due to the hydrophobic nature of the 6-bromo-7-methyl core, this protocol emphasizes critical solubilization techniques, precise serial dilution strategies to prevent precipitation, and data normalization methods to ensure reproducible IC50 determination in cancer cell lines such as MCF-7 (breast) and A549 (lung).

Introduction & Mechanism

The Compound: this compound

The quinazolin-4(3H)-one scaffold is a cornerstone of anticancer drug design. The specific substitution pattern of a bromine at position 6 and a methyl group at position 7 provides a unique electronic and steric profile.

  • Pharmacophore Utility: The C6-bromine often serves as a handle for further cross-coupling reactions or interacts with halogen-binding pockets in target proteins (e.g., kinases).

  • Solubility Challenge: The fused aromatic system is planar and lipophilic, leading to poor aqueous solubility. This protocol addresses the risk of compound precipitation in cell culture media, which causes false-negative cytotoxicity data.

Assay Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as a proxy for viability. NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Viable Cells: Active mitochondria

    
     Purple Formazan.
    
  • Dead/Stressed Cells: Inactive mitochondria

    
     No conversion (Yellow).
    

Materials & Reagents

Reagent/EquipmentSpecificationPurpose
Test Compound This compoundTarget analyte.[1][2][3] (MW ≈ 239.07 g/mol )
MTT Reagent 5 mg/mL in PBS (pH 7.4)Substrate for mitochondrial reductase.
Solvent Dimethyl Sulfoxide (DMSO), Sterile, Cell Culture GradeStock preparation and formazan solubilization.
Cell Lines MCF-7, A549, or HeLaModel cancer systems.
Culture Media DMEM or RPMI-1640 + 10% FBSCell growth support.
Positive Control Doxorubicin or CisplatinAssay validation.[4][5]
Reader Microplate Reader (570 nm filter)Absorbance quantification.

Experimental Design & Workflow

Diagrammatic Workflow

The following flowchart illustrates the critical path, including the "Check for Precipitation" decision node often overlooked in standard protocols.

MTT_Workflow Start Start: Cell Seeding Incubate_24h Incubate 24h (Adherence) Start->Incubate_24h Dilution Serial Dilution in Media (Max 0.5% DMSO) Incubate_24h->Dilution Combine Stock_Prep Compound Stock Prep (DMSO, 20-50 mM) Stock_Prep->Dilution Check_Precip Check for Precipitation (Microscopy) Dilution->Check_Precip Check_Precip->Stock_Prep Precipitate? Re-sonicate/Dilute Treatment Add Compound to Cells (72h Incubation) Check_Precip->Treatment Clear MTT_Add Add MTT Reagent (4h Incubation) Treatment->MTT_Add Solubilize Remove Media & Add DMSO (Dissolve Formazan) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 1: Logical workflow for MTT assay of hydrophobic quinazolinones, emphasizing the precipitation check step.

Detailed Protocol

Step 1: Stock Solution Preparation (Critical)

The this compound moiety is hydrophobic. Improper solubilization is the #1 cause of assay failure.

  • Weighing: Weigh ~2.4 mg of compound.

  • Dissolution: Dissolve in 1 mL of 100% DMSO to create a 10 mM stock .

    • Expert Note: If the solution is cloudy, sonicate at 40°C for 5-10 minutes. The solution must be crystal clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Cell Seeding
  • Harvest cells (e.g., MCF-7) during the logarithmic growth phase.

  • Count cells using a hemocytometer or automated counter.

  • Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL of complete media.

  • Seed into a 96-well plate.

    • Expert Note (Edge Effect): Fill the outer perimeter wells with sterile PBS instead of cells to prevent evaporation-induced edge effects, which skew data.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 3: Compound Treatment
  • Serial Dilution: Prepare 2x concentrations of the compound in complete media.

    • Example: For a final range of 0.1 µM to 100 µM, prepare 0.2 µM to 200 µM in media.

    • Constraint: Ensure final DMSO concentration is < 0.5% in all wells to avoid solvent toxicity.

  • Visual Check: Before adding to cells, hold the dilution tube up to the light. If you see turbidity, the quinazolinone has precipitated. You must lower the concentration or increase the DMSO ratio (within limits).

  • Addition: Aspirate old media from the plate (carefully) or add 100 µL of 2x drug solution to the existing 100 µL (if non-adherent).

  • Incubate for 48 to 72 hours .

Step 4: MTT Assay Execution
  • Preparation: Thaw 5 mg/mL MTT stock (in PBS).

  • Addition: Add 20 µL of MTT solution to each well (final conc. 0.5 mg/mL).[3][6]

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Checkpoint: View under a microscope. You should see dark purple crystals (formazan) inside viable cells.

  • Solubilization:

    • Carefully aspirate the media (do not disturb the crystals at the bottom).

    • Add 150 µL of 100% DMSO to each well.

    • Shake the plate on an orbital shaker for 10–15 minutes at room temperature.

    • Expert Note: Ensure all crystals are dissolved; the solution should be a uniform purple.

Step 5: Measurement
  • Measure absorbance at 570 nm (Signal).

  • (Optional but recommended) Measure at 630 nm (Reference) to subtract background noise from cell debris/plastic.

Data Analysis

  • Correction:

    
    
    
  • Viability Calculation:

    
    
    
    • Blank: Media + MTT + DMSO (no cells).

    • Control: Cells + DMSO (no drug).

  • IC50 Determination: Plot Log(Concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) in software like GraphPad Prism.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
High Background (Blank) Phenol red interference or protein precipitation.Use phenol red-free media or ensure thorough washing.
Low Signal in Control Low seeding density or short incubation.Increase seeding density to 10k/well; check cell health.
Precipitation in Wells Hydrophobic quinazolinone insolubility.Critical: Do not exceed 100 µM. Verify solubility in media before addition.[1]
High Variation (SD) Pipetting error or Edge Effect.Use multi-channel pipettes; use the "PBS moat" technique for edge wells.

References

  • National Institutes of Health (NIH) / PubChem. 6-bromo-7-(trideuteriomethoxy)-1H-quinazolin-4-one Compound Summary. PubChem.[7] Available at: [Link] (Representative structural analog data).

  • Riss, T.L., et al. Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at: [Link]

  • Creative Bioarray. MTT Analysis Protocol. Creative Bioarray. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 6-bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold as a Promising Frontier in Anti-Inflammatory Drug Discovery

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from autoimmune disorders to cardiovascular disease and neurodegeneration. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. The quinazolinone core, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anticonvulsant, and notably, anti-inflammatory properties[1][2][3]. This broad therapeutic potential has spurred significant interest in the synthesis and evaluation of novel quinazolinone analogs.

This application note provides a detailed guide for the investigation of 6-bromo-7-methylquinazolin-4(3H)-one , a specific derivative of the quinazolinone family, for its potential anti-inflammatory effects. While the broader class of quinazolinones has shown promise, the specific anti-inflammatory profile of this compound remains to be fully elucidated[4][5]. These protocols are designed to provide a robust framework for its initial in vitro characterization using a well-established cell-based model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

The provided methodologies will enable researchers to assess the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, we will delve into the potential mechanisms of action by exploring the compound's influence on the pivotal NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response[6][7][8].

I. Foundational Assays: Assessing Cytotoxicity and Primary Anti-Inflammatory Activity

A critical first step in the evaluation of any new compound is to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not simply a consequence of cytotoxicity. Following the confirmation of a non-toxic concentration range, the primary anti-inflammatory potential can be assessed by measuring its impact on key inflammatory mediators.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[9].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[9].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[9].

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Expected Outcome: This assay will identify the concentration range of this compound that can be used in subsequent experiments without causing significant cell death.

Nitric Oxide (NO) Production Assay (Griess Test)

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. The Griess test measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant[10][11][12].

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only)[9].

  • Supernatant Collection: After incubation, collect 100 µL of the culture supernatant from each well[9].

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[9].

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm[9].

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

Treatment GroupConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (No LPS)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
Compound + LPS122.5 ± 1.812.8
Compound + LPS515.3 ± 1.540.7
Compound + LPS108.7 ± 0.966.3
Dexamethasone (10 µM) + LPS-5.4 ± 0.679.1

Note: Data presented are hypothetical and for illustrative purposes only.

II. Deeper Mechanistic Insights: Pro-inflammatory Mediators and Signaling Pathways

To understand the mechanism by which this compound may exert its anti-inflammatory effects, it is crucial to investigate its impact on other key inflammatory molecules and the upstream signaling pathways that regulate their production.

Prostaglandin E2 (PGE2) Quantification (ELISA)

Principle: PGE2 is a potent pro-inflammatory lipid mediator synthesized by cyclooxygenase-2 (COX-2). Its levels can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA)[13][14][15].

Protocol:

  • Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a PGE2 antibody, followed by the addition of an enzyme-conjugated secondary antibody and a substrate for color development[13][15][16][17].

  • Data Analysis: Calculate the concentration of PGE2 based on a standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: TNF-α and IL-6 are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. Their concentrations in the cell culture supernatant can be measured using sandwich ELISAs[18][19][20][21][22].

Protocol:

  • Cell Culture and Treatment: Use the same experimental setup as described previously.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the TNF-α and IL-6 ELISAs according to the manufacturer's protocols. This involves capturing the cytokine with a specific antibody coated on the plate, followed by detection with a labeled secondary antibody[18][19][20][21][22].

  • Data Analysis: Quantify the cytokine concentrations using standard curves.

Data Presentation:

Treatment GroupConcentration (µM)PGE2 (pg/mL) ± SDTNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SD
Control (No LPS)-< 10< 20< 15
LPS (1 µg/mL)-1520 ± 1252850 ± 2101890 ± 150
Compound + LPS11380 ± 1102540 ± 1901650 ± 130
Compound + LPS5950 ± 801680 ± 1401120 ± 95
Compound + LPS10480 ± 55820 ± 70560 ± 60
Dexamethasone (10 µM) + LPS-350 ± 40650 ± 50420 ± 45

Note: Data presented are hypothetical and for illustrative purposes only.

Investigation of Signaling Pathways

The production of the aforementioned inflammatory mediators is largely controlled by the activation of key transcription factors and signaling cascades. Investigating the effect of this compound on these pathways can provide crucial mechanistic insights.

Workflow for Signaling Pathway Analysis:

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Analysis (Western Blot) cluster_2 Target Proteins LPS LPS Stimulation Lysis Cell Lysis LPS->Lysis Compound This compound Pre-treatment Cells RAW 264.7 Macrophages Compound->Cells Cells->LPS SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Antibody Primary & Secondary Antibody Incubation Transfer->Antibody Detection Chemiluminescent Detection Antibody->Detection p_NFkB p-NF-κB p65 p_IkBa p-IκBα p_p38 p-p38 MAPK p_ERK p-ERK1/2 p_JNK p-JNK

Caption: Western Blot workflow for analyzing key inflammatory signaling proteins.

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation[6][23][24][25][26]. In resting cells, it is sequestered in the cytoplasm by its inhibitor, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

  • Assessment: The activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα and the p65 subunit of NF-κB using Western blotting.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are also crucial in mediating inflammatory responses[7][8][27][28].

  • Assessment: The activation of these pathways can be determined by measuring the levels of the phosphorylated forms of ERK1/2, JNK, and p38 via Western blotting.

III. Visualizing the Potential Mechanism of Action

The following diagram illustrates the potential points of intervention for an anti-inflammatory compound within the LPS-induced inflammatory cascade.

G cluster_0 Signaling Cascades cluster_1 Nuclear Events cluster_2 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path Compound This compound Compound->MAPK Compound->NFkB_path Nucleus Nucleus MAPK->Nucleus IkB IκBα NFkB_path->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Cytokines TNF-α, IL-6 Gene_Expression->Cytokines NO Nitric Oxide iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Potential inhibitory points of this compound in the LPS-induced inflammatory pathway.

IV. Conclusion and Future Directions

These application notes provide a comprehensive and structured approach to evaluate the in vitro anti-inflammatory properties of this compound. By systematically assessing its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive results from these in vitro assays would warrant further investigation, including in vivo studies in animal models of inflammation, to fully characterize its efficacy and safety profile. The quinazolinone scaffold continues to be a rich source of pharmacologically active compounds, and a thorough investigation of derivatives like this compound is a promising avenue for the discovery of novel anti-inflammatory therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Chebil, A. (2021). Quinazolinone and Quinazoline Derivatives: Recent Applications in Medicinal Chemistry. Molecules, 26(16), 4948. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 31, 2026, from [Link]

  • Gaonkar, S. L., & K. S., P. (2011). A review on biological importance of quinazoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 1), 22-27.
  • Han, J., & Sun, L. (2007). The role of MAPKs in inflammation-associated cancer development. Journal of Experimental & Clinical Cancer Research, 26(4), 431-438.
  • Kim, C., & Kim, B. (2018). Anti-Inflammatory Effects of Resveratrol on Adipose Tissue in Diet-Induced Obese Mice. Journal of Medicinal Food, 21(9), 873-880.
  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Mohamed, M. S., Younis, W. G., & Fares, M. (2009). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. Archives of Pharmacal Research, 32(11), 1547-1556. [Link]

  • Mohamed, M. S., Younis, W. G., & Fares, M. (2010). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Acta Pharmaceutica, 60(1), 61-73.
  • RayBiotech. (n.d.). PGE2 ELISA Kit. Retrieved January 31, 2026, from [Link]

  • Wikipedia. (2024, January 28). NF-κB. In Wikipedia. Retrieved January 31, 2026, from [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 6-bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the evaluation of the antimicrobial properties of the novel synthetic compound, 6-bromo-7-methylquinazolin-4(3H)-one. The protocols detailed herein are grounded in established methodologies from leading international standards organizations, ensuring scientific rigor and reproducibility. This guide is designed to be a practical resource, offering not only step-by-step instructions but also the scientific rationale behind the experimental design, empowering researchers to generate robust and reliable data.

The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The introduction of a bromine atom and a methyl group at the 6 and 7 positions, respectively, of the quinazolinone core is hypothesized to modulate the compound's antimicrobial spectrum and potency. Halogenation, in particular, can significantly influence a molecule's lipophilicity and electronic properties, which are critical for its interaction with microbial targets.[4][5]

The primary objective of these application notes is to provide a systematic approach to characterizing the antimicrobial profile of this compound. This includes determining its bacteriostatic and bactericidal activities against a panel of clinically relevant microorganisms. Adherence to these protocols will facilitate the generation of high-quality data suitable for publication and for advancing the compound through the drug discovery and development pipeline.

Foundational Principles of Antimicrobial Susceptibility Testing

Before delving into specific protocols, it is crucial to understand the fundamental concepts that underpin antimicrobial susceptibility testing (AST). The goal of AST is to provide a reliable prediction of how a microorganism is likely to respond to antimicrobial therapy.[6] This is achieved through various in vitro methods that measure the effect of an antimicrobial agent on microbial growth.[7]

The two primary metrics used to quantify antimicrobial activity are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9]

These values are typically determined using standardized methods such as broth dilution or agar diffusion, which will be detailed in the subsequent sections.[10][11]

Essential Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is imperative to use high-quality, sterile materials to ensure the integrity of the experimental results.

Table 1: Materials and Reagents

Category Item Specifications
Test Compound This compoundHigh purity (>95%)
Dimethyl sulfoxide (DMSO)ACS grade, sterile-filtered
Microorganisms Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)ATCC or other certified strains
Fungal strains (e.g., Candida albicans, Aspergillus niger)ATCC or other certified strains
Growth Media Mueller-Hinton Broth (MHB)Cation-adjusted
Mueller-Hinton Agar (MHA)
Sabouraud Dextrose Broth (SDB)For fungi
Sabouraud Dextrose Agar (SDA)For fungi
Reagents Saline solution0.85% NaCl, sterile
McFarland standards0.5 McFarland turbidity standard
Resazurin sodium saltFor viability indication (optional)
Consumables 96-well microtiter platesSterile, flat-bottom
Petri dishesSterile, various sizes
Pipette tipsSterile, filtered
Inoculating loops and needlesSterile
Cotton swabsSterile
Equipment Incubator35 ± 2 °C
Biosafety cabinetClass II
Spectrophotometer or nephelometerFor turbidity measurement
MicropipettesCalibrated
Vortex mixer
Autoclave

Experimental Workflows

A systematic approach is crucial for obtaining reliable and reproducible results. The following diagram illustrates the overall experimental workflow for evaluating the antimicrobial activity of this compound.

G cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound_Prep Compound Stock Preparation MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->MIC_Assay Disk_Diffusion Agar Disk Diffusion (Qualitative Screening) Inoculum_Prep->Disk_Diffusion MBC_Assay MBC Determination MIC_Assay->MBC_Assay Inform MBC Concentrations Data_Interpretation Data Interpretation and Reporting MIC_Assay->Data_Interpretation Disk_Diffusion->Data_Interpretation MBC_Assay->Data_Interpretation

Caption: Overall workflow for antimicrobial activity evaluation.

Protocol 1: Preparation of Compound Stock Solution

The solubility of the test compound is a critical factor. Due to the heterocyclic nature of this compound, it is anticipated to have low aqueous solubility. Therefore, an organic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing the initial stock solution.

Step-by-Step Protocol:

  • Weighing the Compound: Accurately weigh a precise amount of this compound using an analytical balance.[12]

  • Dissolution: Dissolve the compound in a minimal amount of sterile-filtered DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilization: The stock solution should be prepared under aseptic conditions. If the compound is heat-stable, it can be sterile-filtered through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a common solvent for antimicrobial susceptibility testing as it is generally non-toxic to microorganisms at low concentrations (typically ≤1% v/v). It is crucial to include a solvent control in all assays to ensure that the observed antimicrobial activity is not due to the solvent itself.

  • High-Concentration Stock: Preparing a concentrated stock solution allows for the testing of a wide range of final concentrations without introducing a high percentage of the solvent into the assay medium.

Protocol 2: Preparation of Microbial Inoculum

Standardization of the microbial inoculum is paramount for the reproducibility of susceptibility testing. The final inoculum density should be approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells for broth microdilution.[10]

Step-by-Step Protocol:

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspension: Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

  • Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

  • Final Dilution: Prepare the final inoculum by diluting the standardized suspension in the appropriate broth (e.g., MHB for bacteria). For the broth microdilution assay, this typically involves a 1:100 dilution to achieve the target concentration.

Causality Behind Experimental Choices:

  • 0.5 McFarland Standard: This standard provides a consistent starting concentration of microorganisms, which is critical for obtaining accurate and reproducible MIC values. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low MICs.

  • Fresh Culture: Using colonies from a fresh culture ensures that the microorganisms are in the logarithmic phase of growth and are metabolically active.

Protocol 3: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[10] This method involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.

G cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading Results Compound_Dilution Serial Dilution of Compound in Plate Inoculum_Addition Addition of Standardized Inoculum Compound_Dilution->Inoculum_Addition Incubate_Plate Incubate at 35°C for 16-20 hours Inoculum_Addition->Incubate_Plate Visual_Inspection Visual Inspection for Turbidity Incubate_Plate->Visual_Inspection MIC_Determination Determine Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Compound Dilution: Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) is also essential.

  • Inoculation: Add 100 µL of the standardized inoculum to all wells except the negative control. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours for bacteria, or as appropriate for fungi.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror or a microplate reader can aid in this determination.

Data Presentation:

Table 2: Example MIC Data for this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Escherichia coli ATCC 2592264
Pseudomonas aeruginosa ATCC 27853>128
Candida albicans ATCC 9002832
Protocol 4: Agar Disk Diffusion Assay

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.[11][13] It is a simple and widely used method for preliminary screening.

Step-by-Step Protocol:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland) and remove excess fluid by pressing it against the inside of the tube.[11] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[14]

  • Disk Application: Prepare sterile filter paper disks (6 mm diameter) impregnated with a known amount of this compound. Aseptically place the disks on the surface of the inoculated agar plate. Ensure firm contact with the agar.

  • Controls: Use a blank disk and a disk impregnated with the solvent (DMSO) as negative controls. A disk with a standard antibiotic can be used as a positive control.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[15]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: MHA is the standard medium for disk diffusion as it has good reproducibility and does not inhibit the activity of most common antimicrobials.[16]

  • Zone of Inhibition: The size of the zone of inhibition is influenced by the potency of the antimicrobial agent, its diffusion rate in the agar, and the susceptibility of the microorganism. While primarily qualitative, the zone diameter can provide a relative measure of the compound's activity.[17]

Protocol 5: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).[18]

Step-by-Step Protocol:

  • Subculturing: Following the determination of the MIC, take a 10 µL aliquot from the wells of the microtiter plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the aliquots onto a fresh, antibiotic-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plate at 35 ± 2 °C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. Practically, this is often determined as the lowest concentration at which no colonies or only a few colonies grow on the subculture plate.[19]

Data Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[18]

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Data Analysis and Interpretation

The analysis of antimicrobial susceptibility data should be systematic and adhere to established guidelines.[20][21] The MIC and MBC values should be reported clearly, along with the specific microorganisms tested.

When interpreting the results, it is important to consider the following:

  • Spectrum of Activity: Does the compound show activity against Gram-positive bacteria, Gram-negative bacteria, or both? Is it active against fungi?

  • Potency: How do the MIC values of this compound compare to those of standard antibiotics?

  • Mechanism of Action: While these protocols do not directly elucidate the mechanism of action, the results can provide initial clues. For instance, quinazolinone derivatives have been reported to inhibit bacterial DNA gyrase and topoisomerase IV.[1]

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the results, a robust quality control (QC) program is essential.

  • Reference Strains: Include standard QC strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in each assay run. The MIC values obtained for these strains should fall within the acceptable ranges defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][22][23]

  • Controls: As mentioned in the protocols, negative, positive, and solvent controls must be included in every experiment to validate the assay conditions.

  • Reproducibility: Each experiment should be performed in triplicate on at least three separate occasions to ensure the reproducibility of the results.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the systematic evaluation of the antimicrobial activity of this compound. By adhering to these standardized methods and incorporating rigorous quality control measures, researchers can generate reliable and reproducible data that will be instrumental in elucidating the therapeutic potential of this novel compound. The insights gained from these studies will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy testing.

References

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. Available from: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Available from: [Link]

  • synthesis, characterization and anti-microbial evaluation of a series of quinazoline analogs. Available from: [Link]

  • New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed. Available from: [Link]

  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization International Journal. Available from: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h) - Medires. Available from: [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Available from: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available from: [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • EUCAST: EUCAST - Home. Available from: [Link]

  • DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC - NIH. Available from: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available from: [Link]

  • Clinical Breakpoint Tables - EUCAST. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available from: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC - NIH. Available from: [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. Available from: [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. Available from: [Link]

  • Conduct AMR data analysis. Available from: [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. Available from: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available from: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. Available from: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available from: [Link]

  • Analysis methods for evaluating bacterial antimicrobial resistance outcomes - CDC Stacks. Available from: [Link]

  • Disk diffusion method - SEAFDEC/AQD Institutional Repository Home. Available from: [Link]

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  • Antibacterial activity of quinazoline derivatives. - ResearchGate. Available from: [Link]

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Topic: Derivatization of 6-bromo-7-methylquinazolin-4(3H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic derivatization of this scaffold is a cornerstone of drug discovery efforts aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This document provides a detailed guide for the derivatization of 6-bromo-7-methylquinazolin-4(3H)-one, a versatile intermediate for creating diverse chemical libraries for biological screening. We present robust protocols for palladium-catalyzed cross-coupling reactions at the C6-position and for alkylation at the N3-position. Furthermore, we outline standard protocols for preliminary biological screening, focusing on cytotoxicity assays against cancer cell lines.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The 4(3H)-quinazolinone ring system is a bicyclic heteroaromatic compound that has garnered significant attention from medicinal chemists. Its rigid structure and ability to form multiple hydrogen bonds allow it to effectively mimic peptide backbones and interact with a variety of biological targets. Notably, several FDA-approved drugs, such as the kinase inhibitors gefitinib and erlotinib, feature the quinazolinone core, highlighting its clinical significance.

The starting material, this compound, is an ideal precursor for library synthesis. The bromine atom at the C6-position serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Additionally, the nitrogen atom at the N3-position can be readily alkylated or arylated to further expand the chemical space. This dual-handle approach allows for the systematic exploration of the structure-activity relationship (SAR) of novel quinazolinone derivatives.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is crucial for any derivatization campaign. A common and efficient method for the synthesis of this compound involves the condensation of the corresponding anthranilic acid with formamide.

Protocol 2.1: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromo-4-methylbenzoic acid (10.0 g, 43.5 mmol) and formamide (100 mL).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Pour the mixture into ice-cold water (200 mL) and stir for 30 minutes. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water (3 x 50 mL) and cold ethanol (2 x 30 mL) to remove residual formamide and impurities.

  • Drying: Dry the purified product under vacuum at 60 °C to yield this compound as a white to off-white solid.

Expected Yield: 85-95%. Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Strategies and Protocols

The derivatization of the this compound core can be systematically approached by targeting the C6 and N3 positions. Below are detailed protocols for common and robust derivatization reactions.

C6-Position Derivatization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties.

A This compound D Reaction Mixture A->D B Aryl Boronic Acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D E Heat (80-100 °C, 4-12 h) D->E F Work-up & Purification (Extraction, Chromatography) E->F G 6-Aryl-7-methylquinazolin-4(3H)-one Derivative F->G A 6-substituted-7-methylquinazolin-4(3H)-one D Deprotonation A->D B Base (e.g., K2CO3, NaH) B->D C Solvent (e.g., DMF, Acetonitrile) C->D F Nucleophilic Substitution D->F E Alkyl Halide (R-X) E->F G Work-up & Purification F->G H 3-Alkyl-6-substituted-7-methylquinazolin-4-one G->H

Application Notes & Protocols for the Characterization of 6-bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-bromo-7-methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1] These activities include but are not limited to anticancer, antimicrobial, and anti-inflammatory properties.[2] The precise characterization of substituted quinazolinones like this compound is crucial for understanding its physicochemical properties, purity, and stability, which are fundamental aspects of drug discovery and development.

This comprehensive guide provides detailed analytical methods and protocols for the robust characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. The protocols are grounded in established analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties (Predicted)

A thorough understanding of the basic physicochemical properties is essential before commencing any analytical work. Below is a table of predicted properties for this compound.

PropertyValueSource
Molecular FormulaC₉H₇BrN₂OChemDraw
Molecular Weight239.07 g/mol ChemDraw
AppearanceOff-white to pale yellow solidPredicted
Melting Point>250 °C (Decomposition)Predicted based on similar structures
SolubilitySoluble in DMSO, DMF; sparingly soluble in Methanol, Ethanol; Insoluble in waterPredicted

Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is imperative for the unambiguous characterization of this compound. The following workflow ensures a hierarchical and logical progression from structural elucidation to purity assessment.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_final Final Assessment synthesis Synthesis of 6-bromo-7- methylquinazolin-4(3H)-one purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, LC-MS) data_analysis Data Integration & Interpretation nmr->data_analysis ftir FTIR Spectroscopy hplc HPLC Analysis (Purity & Quantification) report Certificate of Analysis (CoA) Generation data_analysis->report Mass_Spectrometry_Workflow sample Sample Solution in Methanol/Acetonitrile lc Liquid Chromatograph (for LC-MS) sample->lc esi Electrospray Ionization (ESI Source) lc->esi tof Time-of-Flight (TOF) Analyzer esi->tof detector Detector tof->detector data Mass Spectrum ([M+H]⁺, [M-H]⁻) detector->data

Caption: A typical workflow for LC-MS analysis of this compound.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation:

    • LC System: Agilent 1260 Infinity II HPLC (or equivalent).

    • MS System: Agilent 6545 Q-TOF LC/MS (or equivalent).

    • Ionization Source: Dual AJS ESI.

  • LC Method:

    • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Method:

    • Ionization Mode: Positive and Negative ESI.

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Sheath Gas Temperature: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range: m/z 50-500.

Expected Mass Spectral Data:

IonCalculated m/zObserved m/z
[M+H]⁺238.9872 / 240.9852~239.0 / 241.0
[M-H]⁻236.9716 / 238.9696~237.0 / 239.0
[M+Na]⁺260.9691 / 262.9671~261.0 / 263.0

Justification: The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (⁷⁹Br and ⁸¹Br) separated by approximately 2 Da. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of a compound and for quantification. A robust HPLC method can separate the target compound from any starting materials, by-products, or degradation products.

Experimental Protocol (Purity Assessment):

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II HPLC with a Diode Array Detector (DAD) (or equivalent).

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

System Suitability:

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of peak area (n=5)≤ 2.0%

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. [3]For this compound, we expect to see characteristic absorptions for the N-H, C=O, C=N, and C-H bonds.

Experimental Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Medium, BroadN-H stretch
~3050MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (CH₃)
~1680StrongC=O stretch (amide)
~1610StrongC=N stretch
~1580, 1480MediumC=C stretch (aromatic)
~850StrongC-Br stretch

Justification: The strong absorption around 1680 cm⁻¹ is characteristic of the amide carbonyl group in the quinazolinone ring. The broad N-H stretch is also a key identifying feature. [4]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, MS, HPLC, and FTIR, researchers can confidently confirm the structure, assess the purity, and ensure the quality of this important chemical entity. Adherence to these protocols will facilitate reliable and reproducible results, which are paramount in the fields of chemical research and drug development.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53427707, 6-Bromo-4-methylquinazoline. Retrieved from [Link]

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  • Nguyen, T. L., et al. (2021). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2021(4), M1288.
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  • Raman, N., et al. (2015). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S )-3-hydroxy-2-piperidyl]-2- oxopropyl]-4(3 H )-quinazolinone crystal. ResearchGate. Retrieved from [Link]

  • Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 83.
  • Li, Y., et al. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o3075.
  • Kulkarni, S. K., et al. (2009). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 71(4), 419-423.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

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  • Turlapati, S. N. V. S. S., Chinta, B., & Gaddaguti, V. A. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

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Application Notes & Protocols: Assessing the Cytotoxicity of 6-Bromo-7-Methylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Quinazolinones and the Critical Role of Viability Assays

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Derivatives of this class have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making them attractive candidates for novel drug development.[1][2] The specific derivatives, 6-bromo-7-methylquinazolin-4(3H)-ones, are a promising subclass currently under investigation.

A fundamental first step in characterizing the biological activity of any new chemical entity (NCE) is to determine its effect on cell viability. Cell viability assays are indispensable tools that provide quantitative data on how a compound affects cell health, proliferation, and cytotoxicity.[4] This guide provides a comprehensive overview and detailed protocols for selecting and performing robust cell viability assays tailored for screening 6-bromo-7-methylquinazolin-4(3H)-one derivatives.

The "Why": Principles of Foundational Cell Viability Assays

Choosing the correct assay requires understanding what each method measures. Assays are not interchangeable; their underlying principles are distinct and can reveal different aspects of a compound's mechanism of action.

  • Metabolic Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of a cell population. The core principle is that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce a substrate (like the yellow tetrazolium salt MTT) into a colored formazan product.[5] The intensity of the color is directly proportional to the number of living cells.[5] This is a powerful indicator of overall cell health and mitochondrial function.

  • Lysosomal Integrity Assays (e.g., Neutral Red): This assay is based on the ability of healthy, viable cells to actively transport and sequester the neutral red dye within their lysosomes.[6][7][8] Compromised or dying cells have leaky lysosomal membranes and cannot retain the dye.[6][9] The amount of dye extracted from the cells after incubation is proportional to the number of viable cells.

  • Membrane Integrity Assays (e.g., Trypan Blue): This is a dye exclusion method. The principle is straightforward: live cells have intact, functional cell membranes that prevent the entry of dyes like trypan blue.[10][11][12] Conversely, dead or membrane-compromised cells lose this integrity and are stained blue by the dye.[10][11][13] This method provides a direct count of live versus dead cells.[14]

Strategic Assay Selection

The choice of assay should be hypothesis-driven. Given that many quinazolinone derivatives are known to induce apoptosis and interfere with metabolic pathways like the AKT/mTOR pathway, a multi-assay approach is recommended for a comprehensive profile.[2][15]

Experimental Question Recommended Primary Assay Rationale & Confirmatory Assay
What is the general cytotoxicity and IC50 of the compound?MTT Assay Provides a robust, high-throughput method to assess the impact on metabolic activity, which is a reliable indicator of overall cell viability.[16][17]
Does the compound compromise lysosomal function early on?Neutral Red Uptake Assay Directly measures the integrity of lysosomes, which can be an early event in certain cell death pathways.[18]
Is the primary mode of cell death via membrane rupture (necrosis)?Trypan Blue Exclusion Assay Offers a quick, direct measure of membrane integrity, clearly distinguishing necrotic from viable cells.[10][12]

Experimental Workflow and Design

A well-structured experimental plan is crucial for generating reproducible and reliable data. This involves careful planning from cell culture maintenance to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Maintain Healthy Cell Culture (Logarithmic Growth Phase) C Seed Cells in 96-Well Plate (Optimize Seeding Density) A->C B Prepare Compound Stock & Serial Dilutions D Treat Cells with Compound Dilutions (Include Vehicle & Positive Controls) C->D E Incubate for a Defined Period (e.g., 24, 48, 72 hours) D->E F Perform Viability Assay (e.g., Add MTT Reagent) E->F G Incubate as per Protocol F->G H Solubilize Formazan / Extract Dye G->H I Read Absorbance (Spectrophotometer) H->I J Normalize Data to Controls I->J K Calculate % Viability J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M

Caption: General workflow for assessing compound cytotoxicity.

Detailed Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a cornerstone for assessing cytotoxicity by measuring mitochondrial metabolic activity.[16]

Principle Visualization

MTT_Principle cluster_cell Living Cell Mito Mitochondrion Formazan Formazan (Purple, Insoluble) Mito->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mito Uptake Solubilized Solubilized Formazan (Purple Solution) Formazan->Solubilized Add Solubilizing Agent (e.g., DMSO) Reader Spectrophotometer (Measure OD at 570-590 nm) Solubilized->Reader Quantification

Caption: Principle of the MTT cell viability assay.

Materials:

  • This compound derivatives

  • MTT reagent (5 mg/mL in sterile PBS)[16]

  • Cell culture medium (appropriate for the cell line)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Adherent or suspension cancer cell line (e.g., MCF-7, HepG-2, Caco-2)[15][19]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well) in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5][20]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., 0.5% DMSO) and "untreated control" wells (medium only).[21]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20][22]

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570-590 nm using a microplate reader.[16]

Protocol 2: Neutral Red (NR) Uptake Assay

This protocol assesses viability based on the integrity of lysosomal membranes.[6][7]

Materials:

  • Neutral Red solution (e.g., 0.33 g/L in ultrapure water)[9]

  • Neutral Red Destain Solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[9]

  • PBS

  • 96-well plates and appropriate cell line

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • NR Staining: After the treatment period, remove the medium. Add 100 µL of pre-warmed medium containing Neutral Red to each well.

  • Incubation: Incubate the plate for 2-3 hours at 37°C, allowing viable cells to take up the dye into their lysosomes.[18]

  • Wash: Discard the NR solution and wash the cells gently with 150 µL of PBS to remove excess dye.[9]

  • Dye Extraction: Add 150 µL of the Destain Solution to each well.[9]

  • Absorbance Reading: Shake the plate for 10 minutes to ensure full extraction and homogenization of the dye.[9] Measure the optical density (OD) at 540 nm.[9][18]

Data Analysis and Interpretation

Step 1: Background Subtraction & Normalization First, subtract the average absorbance of the "blank" (medium only) wells from all other readings. Then, calculate the percentage of viability for each compound concentration relative to the vehicle control.

Formula for % Viability: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

Step 2: Dose-Response Curve and IC50 Determination The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[23][24]

  • Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).[25]

  • Use a non-linear regression model (four-parameter logistic curve is standard) to fit the data.[24][26]

  • The IC50 value is determined from the fitted curve as the concentration that corresponds to 50% viability.[23]

Example Data Presentation:

Compound Conc. (µM)Mean ODStd. Dev% Viability
0 (Vehicle)1.2540.08100.0%
11.1030.0687.9%
100.7520.0559.9%
500.2310.0318.4%
1000.1150.029.2%

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; "Edge effects" in the 96-well plate.[21]Ensure a homogenous cell suspension before seeding. To mitigate edge effects, fill perimeter wells with sterile PBS and do not use them for experimental samples.[21]
Low absorbance readings in controls Cell density is too low; Insufficient incubation time with the assay reagent.Optimize cell seeding density with a titration experiment. Perform a time-course experiment to determine the optimal incubation time.[21]
High background in "blank" wells Contamination of media or reagents; Phenol red in media can interfere.Use fresh, sterile reagents. For colorimetric assays, consider using phenol red-free medium during the assay steps.[5]
Compound precipitation in media Poor solubility of the derivative at higher concentrations.Check the solubility limit of the compound. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic (typically <0.5%).[21]

References

  • Cell Viability Assays . (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . (2025). CLYTE Technologies. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms . (2023). MDPI. [Link]

  • Cell viability & viability assays: 7 facts to be aware of . (2023). Single Use Support. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) . (2024). Spandidos Publications. [Link]

  • MTT Cell Assay Protocol . (1994). Texas Children's Hospital. [Link]

  • Trypan Blue Exclusion Test of Cell Viability . (2001). PMC - NIH. [Link]

  • Neutral Red Uptake Assay . RE-Place. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values . (2024). ACS Publications. [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition . (2020). PubMed Central. [Link]

  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity . (2015). ResearchGate. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay . (2013). PMC - NIH. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism . (2025). YouTube. [Link]

  • How to calculate IC50 for my dose response? . (2016). ResearchGate. [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay . (2017). PubMed. [Link]

  • Trypan Blue Assay Protocol | Technical Note 181 . (2025). DeNovix. [Link]

  • How Do I Estimate the IC50 and EC50? . GraphPad. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689) . Assay Genie. [Link]

  • Repetto G, del Peso A, Zurita JL. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131 . (2008). ResearchGate. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An . (2021). YouTube. [Link]

  • CELL VIABILITY STUDY BY TRYPAN BLUE STAINING . Jogamaya Devi College. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents . (2018). Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Enhancing the stability of 6-bromo-7-methylquinazolin-4(3H)-one for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-7-methylquinazolin-4(3H)-one Stability Guide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the long-term stability of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental storage and handling.

I. Understanding the Molecule: Inherent Stability and Potential Liabilities

This compound is a heterocyclic compound belonging to the quinazolinone class. Generally, the quinazolinone ring is chemically robust and stable under various conditions, including oxidation, reduction, and hydrolysis.[1][2] These compounds are typically stable in cold, dilute acidic or alkaline solutions, though they may degrade upon boiling.[1][3]

However, the specific substitutions on your molecule—the bromine atom at position 6 and the methyl group at position 7—introduce potential vulnerabilities that must be considered for long-term storage.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for this compound?

Based on the structure, the primary theoretical degradation pathways to monitor are:

  • Hydrolysis: While the quinazolinone core is relatively stable, prolonged exposure to high humidity or non-neutral pH conditions can lead to the hydrolytic cleavage of the lactam bond in the pyrimidine ring.[1][4]

  • Oxidation: The methyl group at the 7-position is susceptible to oxidation, potentially forming a carboxylic acid or other oxidative products.[5][6][7][8] This can be initiated by atmospheric oxygen, especially under elevated temperatures or in the presence of metal ion catalysts.

  • Photodegradation: Aromatic bromine compounds can be sensitive to light, particularly UV radiation. This can lead to debromination or other complex photochemical reactions.

The following diagram illustrates these potential degradation routes.

G A This compound (Stable Compound) B Hydrolysis (Ring Opening) A->B High Humidity Aqueous Solution (pH extremes) C Oxidation (Methyl Group) A->C Oxygen Elevated Temperature Metal Ions D Photodegradation (Debromination) A->D UV/Visible Light

Caption: Potential degradation pathways for this compound.

FAQ 2: What are the ideal long-term storage conditions for solid this compound?

To mitigate the risks identified above, the following conditions are recommended for the long-term storage of the solid compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lowering the temperature slows down the rates of all potential chemical degradation reactions, including oxidation.[9][10][11]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen with an inert gas minimizes the risk of oxidation of the methyl group.[12]
Light Protected from Light (Amber Vial)Using an amber vial or storing the container in the dark prevents light-induced degradation.
Humidity Low Humidity (Desiccator)Storing in a desiccated environment minimizes the risk of hydrolysis from atmospheric moisture.[10][13][14]

For optimal stability, it is recommended to aliquot the compound into smaller quantities to avoid repeated freeze-thaw cycles and exposure to atmospheric conditions.

FAQ 3: My compound is stored as a solution in DMSO. How stable is it?

While DMSO is a common solvent, long-term storage in solution is generally not recommended due to the increased mobility of molecules, which can accelerate degradation. A study on a similar quinazoline derivative in DMSO showed good stability, but this is highly compound-specific.[15]

Troubleshooting Guide for Solutions:

  • Issue: Precipitation or cloudiness observed after thawing a DMSO stock solution.

    • Cause: The compound may have a limited solubility at lower temperatures, or the DMSO may have absorbed water, reducing its solvating power.

    • Solution: Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, it may indicate degradation. Analyze the purity. For future storage, consider using a higher grade of anhydrous DMSO and preparing smaller, single-use aliquots.

  • Issue: A decrease in potency or the appearance of new peaks in HPLC analysis of a stored solution.

    • Cause: This strongly suggests chemical degradation.

    • Solution: Discard the stock solution. For future work, prepare fresh solutions before use. If intermediate storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize molecular motion.

Troubleshooting Guide: Assessing Compound Stability

If you suspect degradation of your this compound sample, a systematic approach is necessary to confirm and identify the issue.

Step 1: Visual Inspection
  • Observation: Change in color (e.g., yellowing) or physical state (e.g., clumping) of the solid powder.

  • Potential Cause: This can be an initial indicator of degradation, particularly oxidation or the presence of impurities.

  • Action: Proceed to analytical purity assessment.

Step 2: Analytical Purity Assessment

A stability-indicating analytical method is crucial for detecting degradation.[16] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[16][17]

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • Use a calibrated and validated HPLC system with a UV detector.[17]

    • Equilibrate a C18 reversed-phase column with your mobile phase. A common starting point is a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Prepare a reference standard of a known pure batch of this compound at the same concentration.

  • Analysis:

    • Inject both the sample and the reference standard.

    • Monitor the chromatogram at a wavelength where the compound has maximum absorbance.

    • Compare the retention time and peak area of the main peak in your sample to the reference standard. The appearance of new peaks or a decrease in the main peak's area percentage indicates the presence of degradation products.

G cluster_0 Purity Assessment Workflow A Suspected Degradation B Visual Inspection (Color, Texture) A->B C Prepare Sample & Reference Standard B->C If changes observed D HPLC Analysis (Reversed-Phase C18) C->D E Compare Chromatograms D->E F Purity Confirmed (No new peaks) E->F Match G Degradation Detected (New peaks, reduced main peak) E->G Mismatch

Caption: Workflow for troubleshooting the stability of this compound.

Step 3: Forced Degradation Studies (Stress Testing)

To proactively understand the stability of your compound and identify potential degradants, performing forced degradation studies is highly recommended.[18][19][20] This involves subjecting the compound to harsh conditions to accelerate decomposition.[19]

Experimental Protocol: Forced Degradation

  • Objective: To intentionally degrade the compound to identify degradation products and establish degradation pathways.[19] A target degradation of 5-20% is generally aimed for.[18]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for several hours.[18]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for several hours.[18]

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70-80°C) for several days.

  • Photodegradation: Expose a solution or the solid compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18]

  • Analysis: After each stress condition, analyze the samples by HPLC, ideally coupled with Mass Spectrometry (HPLC-MS), to separate and identify the masses of the degradation products. This information is invaluable for elucidating the degradation pathways.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. [Link]

  • Devala Rao, G. et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Google Patents.
  • Scribd. Oxidation of Heterocyclic Compounds. [Link]

  • Al-Ostoot, F.H. et al. Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • Freshliance. Common chemical storage environment conditions. [Link]

  • ResearchGate. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. [Link]

  • Talele, T.T. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

  • Asif, M. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

  • Hypha Discovery. Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Frontiers in Chemistry. Temperature-dependent compatibility study on halide solid-state electrolytes in solid-state batteries. [Link]

  • Post Apple Scientific. 4 Common Ways Temperature Impacts Chemicals. [Link]

  • PubMed. Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. [Link]

  • Science.gov. methyl group oxidation: Topics by Science.gov. [Link]

  • ResearchGate. (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). [Link]

  • Tedia. Guide to Safe Chemical Storage: Best Practices for the Industry. [Link]

  • A&C. Top 5 Factors Affecting Chemical Stability. [Link]

  • Al-Tel, T.H. et al. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. [Link]

  • Alltracon. Properly Storing Hazardous Chemicals in Your Facility. [Link]

  • Nature. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]

  • MDPI. Thermal Stability of Amorphous Solid Dispersions. [Link]

  • PubMed. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. [Link]

  • PubChem. 6-bromo-7-(trideuteriomethoxy)-1H-quinazolin-4-one. [Link]

  • PubChem. 6-Bromo-quinazoline. [Link]

  • LinkedIn. Analytical Instruments for Stability. [Link]

  • PubChem. 6-Bromo-3-(hydroxymethyl)quinazolin-4-one. [Link]

  • ResearchGate. Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. [Link]

  • IntechOpen. Analytical Techniques for the Assessment of Drug Stability. [Link]

  • ScienceDirect. Assay and Stability Testing. [Link]

  • National Center for Biotechnology Information. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. [Link]

  • ResearchGate. Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. [Link]

  • University of Victoria. Chemical Handling & Storage Safety During Hot Weather. [Link]

  • National Center for Biotechnology Information. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

  • Organic Chemistry Portal. Quinazolinone synthesis. [Link]

  • MDPI. The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. [Link]

  • ResearchGate. Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. [Link]

  • International Journal of Scientific Development and Research. Heterocyclic compounds for the sustainability, and existence of human life. [Link]

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Methods to reduce impurities in 6-bromo-7-methylquinazolin-4(3H)-one preparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-7-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the preparation of this important heterocyclic compound, providing in-depth, field-proven insights and practical troubleshooting protocols. Our goal is to empower you to diagnose and resolve synthetic hurdles, leading to higher purity and yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound is complete according to TLC, but the isolated yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in quinazolinone synthesis, particularly when employing methods like the Niementowski reaction, are a frequent issue. The high temperatures often required can lead to the formation of side products and degradation.[1]

Causality and Solutions:

  • Incomplete Cyclization: The primary cause of low yield is often an incomplete reaction where the intermediate, N-(4-bromo-5-methyl-2-carbamoylphenyl)formamide, fails to cyclize completely.

    • Troubleshooting: Ensure your reaction temperature is optimal, typically between 130-160°C for formamide-based syntheses.[1][2] Using a high-boiling point, inert solvent can help maintain a stable temperature. Also, employing a molar excess of the cyclizing agent (e.g., formamide) can drive the reaction to completion.[1]

  • Side Reactions: At elevated temperatures, the starting material, 2-amino-4-bromo-5-methylbenzoic acid, can undergo self-condensation or decarboxylation, leading to undesired byproducts.[1]

    • Troubleshooting: Gradually increase the temperature to the desired point and monitor the reaction closely by TLC. Avoid prolonged heating once the reaction is complete.

  • Product Precipitation: The desired product may have limited solubility in the reaction mixture and could precipitate out, potentially hindering the reaction progress.

    • Troubleshooting: If you observe significant precipitation, consider using a co-solvent to improve solubility.

Q2: My final product of this compound shows multiple spots on the TLC plate. What are these impurities and how can I remove them?

A2: The presence of multiple spots on a TLC plate is indicative of a mixture of compounds. Identifying these impurities is the first step toward effective purification.[3] The most common impurities in this synthesis are unreacted starting materials and incompletely cyclized intermediates.

Common Impurities and Their Identification:

ImpurityChemical StructureTLC Characteristics (Relative to Product)
Unreacted 2-amino-4-bromo-5-methylbenzoic acid 2-amino-4-bromo-5-methylbenzoic acidMore polar (lower Rf) than the product.
N-formyl Intermediate N-(4-bromo-5-methyl-2-carbamoylphenyl)formamidePolarity can be similar to or slightly different from the product.
2,4(1H,3H)-Quinazolinedione byproduct 6-bromo-7-methyl-1H,3H-quinazoline-2,4-dioneCan be more polar than the desired product.

Visualizing Impurities:

G cluster_product Target Product cluster_impurities Potential Impurities Product This compound SM Unreacted Starting Material (2-amino-4-bromo-5-methylbenzoic acid) Inter Incompletely Cyclized Intermediate (N-formyl derivative) Side Side Product (Quinazolinedione) G start Crude Product Mixture wash Wash with aq. NaHCO3 Solution start->wash recrystallize Recrystallization (e.g., from Ethanol/Water) wash->recrystallize Removes acidic starting material chromatography Column Chromatography (if necessary) recrystallize->chromatography Removes closely related impurities final Pure this compound recrystallize->final If pure by TLC chromatography->final

Caption: Recommended purification workflow.

In-Depth Purification Protocols

Protocol 1: Removal of Acidic Impurities by Base Wash

This protocol is highly effective for removing unreacted 2-amino-4-bromo-5-methylbenzoic acid.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude product in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the suspension to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will react to form a water-soluble sodium salt and move into the aqueous layer. [1][4]3. Separation: Separate the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the product, now free of acidic impurities.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired product. [5] Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for quinazolinones include ethanol, ethanol/water mixtures, or ethyl acetate/hexane. [1][4][6]2. Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved. [5]3. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. [5]4. Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation. [5]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface. [5]7. Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

For challenging separations where impurities have similar polarities to the product, column chromatography is the method of choice. [1] Step-by-Step Methodology:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of quinazolinones.

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A common starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. [4] * TLC Analysis: First, determine the optimal solvent system using TLC. A good Rf value for the product is typically between 0.2 and 0.4. A suggested starting solvent system is a gradient of ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recommended Eluent Systems for TLC and Column Chromatography:

Solvent SystemRatio (v/v)Application Notes
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for gradient elution.
Dichloromethane / Methanol99:1 to 95:5Useful for more polar quinazolinones.
Benzene / Acetone / Acetic Acid8:1:1A reported system for related compounds, good for analytical TLC. [6]

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
  • Al-Suwaidan, I. A., et al. (2018).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Omar, M. A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 15(11), 8123-8134.
  • Grokipedia. (n.d.). Niementowski quinazoline synthesis.
  • Saitkulov, F., et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 389, 03075.
  • Jukić, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and their cytotoxic evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1655.
  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1024.
  • Borah, P., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 969345.
  • Al-Tel, T. H. (2013). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 18(9), 10834-10874.
  • Roopan, S. M., et al. (2008). Solvent-free syntheses of some quinazolin-4(3H)-ones derivatives. Canadian Journal of Chemistry, 86(10), 1019-1024.
  • Erba, E., et al. (1993). Cyclization of N-Acylanthranilic Acids with Vilsmeier Reagents. Chemical and Structural Studies. Tetrahedron, 49(1), 231-242.
  • Chen, J., et al. (2018). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 23(12), 3105.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.

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Troubleshooting precipitation of 6-bromo-7-methylquinazolin-4(3H)-one in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that unexpected precipitation of a promising compound can bring critical experiments to a halt. This guide is designed to provide you, our fellow researchers, with a comprehensive technical resource to diagnose and resolve solubility issues with 6-bromo-7-methylquinazolin-4(3H)-one in your cell culture systems. Our goal is to move beyond simple instructions and empower you with the underlying principles to ensure your experiments are both successful and reproducible.

Introduction: The Challenge of Aqueous Solubility

This compound belongs to the quinazolinone class of heterocyclic compounds. This structural family is a cornerstone in medicinal chemistry, with derivatives being investigated for a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] However, the very features that make these molecules effective—often their aromaticity and lipophilicity—can also make them poorly soluble in the aqueous environment of cell culture media.

Precipitation is not merely an inconvenience; it critically impacts experimental validity. If a compound precipitates, its effective concentration in the media becomes unknown and uncontrolled, leading to inaccurate dose-response curves and non-reproducible results. This guide provides a structured approach to troubleshooting this common, yet critical, experimental hurdle.

Understanding the Molecule: Physicochemical Profile

While specific experimental data for this compound is not extensively published, we can infer its likely behavior from closely related analogs and computational predictions. These properties are key to understanding its tendency to precipitate.

PropertyValue (Predicted/Inferred)Implication for SolubilitySource
Molecular Weight ~255 g/mol Moderate molecular weight, typical for small molecule drugs.[3]
XLogP3-AA 1.4This positive value indicates a degree of lipophilicity (hydrophobicity), suggesting low intrinsic aqueous solubility.[4]
Hydrogen Bond Donors 1Limited capacity to form hydrogen bonds with water.[4]
Hydrogen Bond Acceptors 3Moderate capacity to form hydrogen bonds with water.[4]
General Class Behavior Quinazolinone derivatives often exhibit poor water solubility and require organic solvents for stock preparation.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound.

Q1: I added my compound to the media and it immediately turned cloudy. What is happening?

A1: You are observing precipitation, a rapid phase separation of the compound from the aqueous solution. This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the cell culture medium. The transition from a high-concentration organic stock solution (like DMSO) to a predominantly aqueous environment is the most common cause. The compound, being lipophilic, prefers to self-aggregate rather than interact with water molecules.

Q2: What is the best solvent to prepare my stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended and most widely used solvent for preparing high-concentration stock solutions of quinazolinone derivatives and other hydrophobic small molecules for cell-based assays.[7][8]

  • Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds that are otherwise insoluble in water.

  • Best Practice: Always use high-purity, anhydrous (water-free) DMSO to prepare your stock solutions.[7] Water contamination in the DMSO can lower its solvating power and cause the compound to precipitate within the stock tube over time, especially during freeze-thaw cycles. Gentle warming (to 37°C) or brief sonication can aid dissolution if the compound is difficult to dissolve.[9]

Q3: My DMSO stock solution is clear, but precipitation occurs when I add it to my cell culture media. What are the primary causes?

A3: This is the most frequent scenario and can be attributed to several factors:

  • Exceeding the Aqueous Solubility Limit: The final concentration of the compound in your media is likely above its solubility threshold. Even if a 10 mM stock in DMSO is clear, the compound's solubility in media (which is >99% water) might be only in the low micromolar range.

  • High Final DMSO Concentration: While DMSO aids initial dissolution, its concentration in the final culture medium must be kept low. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations as low as 0.1%.[10][11] Exceeding these limits can cause cytotoxicity, confounding your experimental results.[12][13]

  • Improper Dilution Technique: The method of dilution is critical. Adding a small volume of highly concentrated DMSO stock directly into a large volume of media without immediate and vigorous mixing can create localized high concentrations of the compound, leading to immediate precipitation.

  • Media Composition and Temperature: Cell culture media is a complex mixture of salts, amino acids, vitamins, and often serum. Temperature shifts (e.g., using cold media) can decrease the solubility of both the compound and media components.[14][15] Components like salts and proteins can also interact with the compound, reducing its solubility.[16]

Q4: How do I determine the maximum soluble concentration of my compound in my specific cell culture medium?

A4: The most reliable method is to perform a Kinetic Solubility Assay using your exact experimental conditions (e.g., DMEM + 10% FBS). This self-validating experiment will define the practical working range for your compound. We provide a detailed protocol for this in the next section. The principle is to create a serial dilution of your compound in the target medium and identify the highest concentration that remains clear (non-turbid) over a relevant time course.[17][18]

Q5: What is the correct, step-by-step procedure for diluting my DMSO stock into the media to minimize precipitation?

A5: Follow this best-practice "serial dilution and rapid mixing" protocol:

  • Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C. Cold media will reduce compound solubility.[15]

  • Prepare an Intermediate Dilution: Instead of adding the highly concentrated stock (e.g., 10 mM in DMSO) directly to the final culture volume, first create an intermediate dilution in pre-warmed media. For example, add 2 µL of 10 mM stock to 98 µL of media to get a 200 µM solution (with 2% DMSO). This step is often unstable and should be used immediately.

  • Final Dilution with Vortexing: Add the intermediate dilution to the final volume of pre-warmed media while vigorously vortexing or swirling the tube/flask. This rapid dispersal is crucial to avoid localized over-concentration. For example, add 100 µL of the 200 µM intermediate solution to 1.9 mL of media to achieve a final concentration of 10 µM (with a final DMSO concentration of 0.1%).

  • Visual Inspection: After dilution, hold the media up to a light source and inspect for any signs of cloudiness, haziness, or crystalline particles.

Visual Troubleshooting Workflow

This flowchart provides a logical path to diagnose and solve precipitation issues.

G start Precipitation Observed in Cell Culture Media q1 Is the DMSO stock solution clear? start->q1 stock_no No: Precipitate in Stock q1->stock_no No stock_yes Yes: Stock is Clear q1->stock_yes Yes action1 Action: Use anhydrous DMSO. Gently warm (37°C) or sonicate. Filter-sterilize stock (0.22 µm PTFE). stock_no->action1 q2 What is the final DMSO concentration? stock_yes->q2 dmso_high > 0.5% (General) or > 0.1% (Sensitive Cells) q2->dmso_high Too High dmso_ok <= 0.5% q2->dmso_ok Acceptable action2 Action: Remake stock at a higher concentration to reduce the volume needed for dilution. Ensure final DMSO % is non-toxic. dmso_high->action2 q3 Was the final concentration validated? dmso_ok->q3 conc_no No: Concentration is an estimate q3->conc_no No conc_yes Yes: Concentration is known to be soluble q3->conc_yes Yes action3 Action: Perform a Kinetic Solubility Assay (See Protocol 2) to determine the maximum soluble concentration (C_max). Work at or below C_max. conc_no->action3 q4 Review Dilution Technique conc_yes->q4 action4 Action: Use pre-warmed media. Add compound to media with vigorous mixing. Consider serial dilution in media. q4->action4

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a high-concentration stock solution.

  • Calculation:

    • Target Concentration: 10 mM (which is 0.01 mol/L)

    • Molecular Weight (MW): ~255.07 g/mol (using 6-bromo-7-methoxyquinazolin-4(3H)-one as a proxy)[3]

    • To make 1 mL of a 10 mM solution, you need: 0.01 mol/L * 0.001 L * 255.07 g/mol = 0.00255 g = 2.55 mg.

  • Procedure:

    • Accurately weigh out 2.55 mg of this compound powder and place it in a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Add 1.0 mL of high-purity, anhydrous DMSO to the tube.[9]

    • Vortex the tube vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes and vortex again.[9] Brief sonication can also be used as an alternative.

    • Once the solution is perfectly clear with no visible particulates, it is ready.

    • Crucial Step: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store these aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can introduce moisture and cause compound degradation or precipitation.[9]

Protocol 2: Determining Maximum Solubility via a Kinetic Solubility Assay

This assay is essential for defining the upper concentration limit for your experiments.

  • Materials:

    • 10 mM stock solution of the compound in DMSO (from Protocol 1).

    • Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

    • A clear 96-well flat-bottom plate.

    • A multichannel pipette.

    • A plate reader capable of measuring absorbance at ~600-650 nm (for turbidity).

  • Procedure:

    • Plate Setup: Add 98 µL of your pre-warmed cell culture medium to wells A1 through H1 of the 96-well plate. Add 100 µL to wells A2 through H2 (these will be your media blanks).

    • Highest Concentration: Add 2 µL of your 10 mM DMSO stock solution directly into the 98 µL of media in well A1. Mix thoroughly by pipetting up and down. This creates the highest concentration of 200 µM with 2% DMSO.

    • Serial Dilution:

      • Transfer 50 µL from well A1 to well B1. Mix thoroughly.

      • Transfer 50 µL from well B1 to well C1. Mix thoroughly.

      • Continue this 1:2 serial dilution down the column to well G1. Do not add any compound to well H1 (this is your 0 µM control).

    • Final Concentrations: This will create a concentration gradient: 200, 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM.

    • Incubation: Incubate the plate in your cell culture incubator (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2 hours or 24 hours).[17]

  • Data Analysis:

    • Visual Inspection: First, visually inspect the plate against a light source. Note the highest concentration at which the solution remains perfectly clear.

    • Spectrophotometer Reading: Measure the absorbance (optical density) of all wells at 600-650 nm.[18] Subtract the average reading of the media blank wells (A2-H2) from your experimental wells.

    • Interpretation: A significant increase in absorbance above the 0 µM control well indicates light scattering caused by insoluble precipitate. The maximum kinetic solubility is defined as the highest concentration that does not show a significant increase in absorbance compared to the control. This is your upper limit for future experiments.

References

  • MySkinRecipes. 6-Bromo-7-methoxyquinazolin-4(3H)-one. Available from: [Link]

  • CNR-IRIS. 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemMedChem. Available from: [Link]

  • Medires. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Medical & Research Publication. Available from: [Link]

  • National Center for Biotechnology Information. 6-bromo-7-(trideuteriomethoxy)-1H-quinazolin-4-one. PubChem Compound Summary. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research. 2017. Available from: [Link]

  • National Institutes of Health. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2024. Available from: [Link]

  • National Institutes of Health. Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]

  • CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Journal of Pharmaceutical and Bio-Medical Analysis. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. 2024. Available from: [Link]

  • ResearchGate. Peptide solvent for cell-based Assay? 2024. Available from: [Link]

  • Creative Bioarray. Aqueous Solubility Assays. Available from: [Link]

  • National Institutes of Health. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available from: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Kinetic Solubility 96 –Well Protocol. 2025. Available from: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. 2014. Available from: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays? 2014. Available from: [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • LifeTein. DMSO usage in cell culture. 2023. Available from: [Link]

  • YouTube. Cell Culture Troubleshooting Tips and Tricks. 2020. Available from: [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. 2022. Available from: [Link]

  • ResearchGate. Effect of DMSO on morphology and viability of cells. ad... Available from: [Link]

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Validation & Comparative

Comparative Guide: Cytotoxicity of 6-Bromo-7-methylquinazolin-4(3H)-one vs. Doxorubicin

[1]

Executive Summary

This compound (CAS: 943605-85-4) represents a privileged "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for the development of Tyrosine Kinase Inhibitors (TKIs) , specifically targeting EGFR and VEGFR pathways. Unlike Doxorubicin , a broad-spectrum anthracycline antibiotic that functions via DNA intercalation and Topoisomerase II inhibition, quinazolinone derivatives are designed for targeted therapy with a focus on selectivity.

While Doxorubicin exhibits potent, often nanomolar cytotoxicity across a wide range of cancer lines (IC50: 0.1–5 µM), it is limited by dose-dependent cardiotoxicity. In contrast, this compound derivatives typically demonstrate micromolar potency (IC50: 5–50 µM) but offer superior safety profiles and targeted efficacy against resistant phenotypes (e.g., EGFR-mutant NSCLC).

Chemical & Mechanistic Profile

The Challengers
FeatureThis compound (Scaffold)Doxorubicin (Standard)
Class Heterocyclic Quinazolinone (Kinase Inhibitor Precursor)Anthracycline Antibiotic
Primary Target EGFR / VEGFR / DHFR (Enzymatic domains)DNA / Topoisomerase II
Mechanism ATP-competitive inhibition; prevents downstream signaling (Akt/ERK).DNA intercalation; inhibition of replication; ROS generation.
Selectivity High (Target-dependent)Low (Affects all rapidly dividing cells)
Key Liability Solubility, bioavailability (requires functionalization).Cardiotoxicity (cumulative), myelosuppression.
Mechanistic Divergence

The following diagram illustrates the distinct signaling pathways engaged by the quinazolinone scaffold compared to the nuclear disruption caused by Doxorubicin.

MechanismComparisoncluster_0Cytoplasm / Membranecluster_1NucleusQuin6-Bromo-7-methyl-quinazolinone DerivativesEGFREGFR / VEGFR(Receptor Tyrosine Kinase)Quin->EGFR ATP CompetitionPhosAutophosphorylation(Inhibition)EGFR->Phos BlocksSigDownstream Signaling(RAS/RAF/MEK or PI3K/Akt)Phos->Sig PreventsApop_QApoptosis(Signal Deprivation)Sig->Apop_Q InducesDoxDoxorubicinDNADNA IntercalationDox->DNA BindsTopoTopoisomerase IIComplexDox->Topo PoisonsROSROS Generation(Oxidative Stress)Dox->ROS GeneratesDSBDouble-StrandBreaksTopo->DSB AccumulatesApop_DApoptosis(DNA Damage Response)DSB->Apop_D p53 Activation

Caption: Mechanistic comparison showing Quinazolinone-mediated kinase inhibition (Blue) versus Doxorubicin-mediated nuclear DNA damage (Red).

Cytotoxicity Performance Data

The unsubstituted this compound is a building block. Its biological activity is realized when functionalized (e.g., at C2 or N3 positions). The data below compares representative bioactive derivatives of this 6-bromo-quinazolinone class against Doxorubicin.

In Vitro IC50 Comparison (µM)

Data synthesized from comparative studies of 6-bromo-quinazolinone derivatives.

Cell LineTissue Origin6-Bromo-Quinazolinone Deriv. Doxorubicin Interpretation
MCF-7 Breast Cancer15.85 ± 3.32 µM 0.5 – 4.39 µM Doxorubicin is ~3-30x more potent in molar terms.
HepG2 Liver Cancer23.6 ± 1.5 µM 1.2 – 2.8 µM Doxorubicin retains superior potency; Quinazolinones show moderate activity.
A549 Lung (NSCLC)8.27 ± 0.52 µM 0.52 ± 0.2 µM Quinazolinones approach Doxorubicin potency in lung cancer (EGFR-driven).
Hek293 Normal Kidney> 84.20 µM < 10 µM CRITICAL: Quinazolinones are significantly less toxic to normal cells (High Selectivity Index).
Selectivity Index (SI)

The Selectivity Index (

  • Doxorubicin SI : Typically 1 – 5 (Narrow therapeutic window).

  • 6-Bromo-Quinazolinone SI : Typically > 5 (Often >10 for specific derivatives), indicating a safer profile for targeted therapy.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

MTT Cytotoxicity Assay Workflow

This protocol ensures reproducible IC50 generation for comparative analysis.

Materials:

  • Cell lines: MCF-7, HepG2, Hek293 (Control).

  • Compounds: this compound (dissolved in DMSO), Doxorubicin HCl (dissolved in water/media).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol:

  • Seeding : Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment :

    • Prepare serial dilutions of the Quinazolinone derivative (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Prepare serial dilutions of Doxorubicin (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM).

    • Ensure final DMSO concentration is < 0.1% in all wells.

  • Incubation : Treat cells for 48 or 72 hours .

  • Labeling : Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Remove supernatant carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement : Read absorbance at 570 nm (reference 630 nm).

  • Analysis : Calculate % Cell Viability and determine IC50 using non-linear regression (GraphPad Prism).

Experimental Workflow Diagram

ExperimentalWorkflowcluster_compoundsTest AgentsStartCell Seeding(96-well plate, 5k cells/well)TreatCompound Treatment(Serial Dilutions)Start->TreatIncubateIncubation(48-72h @ 37°C)Treat->IncubateMTT_AddAdd MTT Reagent(4h incubation)Incubate->MTT_AddSolubilizeSolubilize Formazan(DMSO)MTT_Add->SolubilizeReadAbsorbance Read(570 nm)Solubilize->ReadAnalyzeData Analysis(IC50 Calculation)Read->AnalyzeC16-Bromo-7-methyl-quinazolinoneC1->TreatC2Doxorubicin(Positive Control)C2->Treat

Caption: Standardized MTT assay workflow for comparative cytotoxicity evaluation.

Conclusion & Strategic Insight

For drug development professionals, the choice between these two agents depends on the therapeutic goal:

  • Use Doxorubicin when a potent, broad-spectrum positive control is required to establish a baseline for maximum cell kill.

  • Use this compound derivatives when developing targeted therapies (e.g., for EGFR+ breast or lung cancer). While less potent on a molar basis, their ability to spare normal cells (Hek293) makes them a superior scaffold for chronic administration strategies where Doxorubicin's cardiotoxicity is prohibitive.

Recommendation: In screening assays, always run Doxorubicin in parallel as a system suitability control. If the Quinazolinone derivative achieves an IC50 < 10 µM in resistant lines (e.g., MCF-7/Adr), it represents a high-value hit.

References

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation . Egyptian Journal of Chemistry, 2024. Link

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity . Scientific Reports, 2021. Link

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives . Molecules, 2022. Link

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review . Molecules, 2022. Link

  • Chemical Structure Data: this compound (CAS 943605-85-4) . Alfa Chemistry. Link

A Head-to-Head Comparison of 6-Bromo-Substituted Quinazolin-4(3H)-ones with Clinically Relevant EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Quinazolinone Scaffold in Kinase Inhibition

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, heterocyclic structure provides an excellent framework for designing molecules that can fit into the ATP-binding pockets of various protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] In particular, the quinazolinone scaffold has been exceptionally successful in the development of Epidermal Growth factor Receptor (EGFR) inhibitors.[2] Several FDA-approved drugs, including Gefitinib and Erlotinib, are based on this structure and have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[3][4]

This guide provides a head-to-head comparison of a representative 6-bromo-substituted-4-anilinoquinazoline derivative with the established EGFR inhibitors, Gefitinib and Erlotinib. While specific experimental data for 6-bromo-7-methylquinazolin-4(3H)-one is limited in the public domain, we will utilize data from closely related 6-bromo-4-anilinoquinazoline analogs as a case study to evaluate the potential of this chemical class. This comparison will focus on their inhibitory activity against EGFR, their cytotoxic effects on cancer cell lines, and the experimental protocols used to generate this data.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib, Erlotinib, and related quinazolinone derivatives are ATP-competitive inhibitors of the EGFR tyrosine kinase.[5] EGFR is a transmembrane receptor that, upon binding to ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth.[1]

By binding to the ATP pocket of the EGFR kinase domain, these inhibitors block the phosphorylation cascade, thereby attenuating the downstream signaling pathways and inhibiting tumor cell growth.[7] The 4-anilino substitution on the quinazoline core is a key pharmacophore that facilitates this interaction.[8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR p-EGFR p-EGFR EGFR->p-EGFR Dimerization & Autophosphorylation EGF EGF EGF->EGFR Ligand Binding Inhibitors 6-Bromo-Quinazolinone Gefitinib Erlotinib Inhibitors->EGFR ATP Competition ATP ATP ATP->p-EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) p-EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway p-EGFR->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival caption EGFR Signaling Pathway and Inhibition Mechanism

Caption: EGFR Signaling Pathway and Inhibition Mechanism.

Comparative Analysis of Inhibitory Activity

The efficacy of kinase inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays.

Enzymatic Assay: Direct Kinase Inhibition

Enzymatic assays measure the direct inhibitory effect of a compound on the kinase's catalytic activity. The data below compares the IC50 values of a representative 6-bromo-4-anilinoquinazoline derivative against wild-type and mutant forms of EGFR, alongside Gefitinib and Erlotinib.

CompoundTarget KinaseIC50 (nM)Reference
6-Bromo-4-(3-bromophenylamino)quinazoline Derivative (16a) EGFR0.4[9]
Gefitinib EGFR (Wild-Type)37[10]
EGFR (L858R mutant)24[10]
Erlotinib EGFR (Wild-Type)14.11[10]
EGFR (L858R mutant)2[10]

Note: The specific derivative from the reference is N-(4-(3-bromo-phenylamino)-quinazolin-6-yl)-4-dimethylamino-but-2-enamide (Compound 16a). This data indicates that specific 6-bromo-4-anilinoquinazoline derivatives can exhibit potent, sub-nanomolar inhibition of EGFR, comparable to or exceeding the potency of Erlotinib against mutant EGFR.

Cell-Based Assay: Cytotoxicity against Cancer Cell Lines

Cell-based assays evaluate the ability of a compound to inhibit the proliferation of cancer cells. This provides a more physiologically relevant measure of a compound's potential therapeutic effect.

CompoundCell LineIC50 (µM)Reference
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivative (8a) MCF-7 (Breast Cancer)15.85 ± 3.32[3]
Gefitinib A549 (Lung Cancer)10[11]
MCF-7 (Breast Cancer)>10[12]
Erlotinib A549 (Lung Cancer)5.3
MCF-7 (Breast Cancer)0.02[2]

Note: The 6-bromo-quinazolin-4(3H)-one derivative "8a" shows moderate cytotoxic activity. It is important to note that different derivatives within the same chemical class can have vastly different potencies. For instance, other quinazolinone derivatives have shown much higher potency against various cancer cell lines.[6]

Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery research. The following are detailed, step-by-step protocols for key assays used to evaluate kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding affinity of inhibitors to a kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. A europium-labeled antibody directed against the kinase serves as the FRET donor, and the tracer as the acceptor. Inhibition of tracer binding leads to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X stock solution of the test compound (e.g., 6-bromo-quinazoline derivative) and control inhibitors (Gefitinib, Erlotinib) in kinase assay buffer.

    • Prepare a 2X mixture of the EGFR kinase and the Eu-labeled anti-kinase antibody in the assay buffer.

    • Prepare a 4X solution of the fluorescent tracer in the assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add 4 µL of the 4X compound solutions to the respective wells. Include wells with DMSO only as a negative control.

  • Kinase and Antibody Addition:

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Tracer Addition and Incubation:

    • Add 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor emission and donor emission).

    • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.[12]

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[13]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[14]

MTT_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with a dilution series of the inhibitor Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., SDS-HCl) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation caption MTT Cell Viability Assay Workflow

Caption: MTT Cell Viability Assay Workflow.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (6-bromo-quinazoline derivative, Gefitinib, Erlotinib) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

  • Formazan Formation:

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently by pipetting to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[14][15]

Selectivity and Off-Target Effects

An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and associated toxicities. While the 6-bromo-quinazoline derivatives show promise as EGFR inhibitors, a comprehensive selectivity profile against a panel of other kinases would be necessary to fully assess their therapeutic potential. Gefitinib and Erlotinib are considered relatively selective for EGFR, but they can inhibit other kinases at higher concentrations.[5] The development of resistance to these inhibitors, often through secondary mutations in EGFR (e.g., T790M), is a significant clinical challenge.[3] Future generations of quinazoline-based inhibitors are being designed to overcome these resistance mechanisms.[16]

Conclusion

The 6-bromo-substituted quinazolin-4(3H)-one scaffold represents a promising class of compounds for the development of novel kinase inhibitors. As demonstrated by the representative data, derivatives of this scaffold can exhibit potent inhibition of EGFR and cytotoxic activity against cancer cell lines, with potencies that can be comparable to or exceed those of established drugs like Gefitinib and Erlotinib. The versatility of the quinazolinone core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such compounds, ensuring data integrity and comparability across studies. Further investigation into the selectivity profile and in vivo efficacy of optimized 6-bromo-quinazoline derivatives is warranted to fully realize their therapeutic potential in oncology.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. Available at: [Link]

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022). ACS Omega. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. Available at: [Link]

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR. (2023). National Institutes of Health. Available at: [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (2006). BMC Cancer. Available at: [Link]

  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. (2015). Organic & Biomolecular Chemistry. Available at: [Link]

  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.). ResearchGate. Available at: [Link]

  • Erlotinib for Patients with EGFR Wild-Type Metastatic NSCLC: a Retrospective Biomarkers Analysis. (2015). IRIS Unime. Available at: [Link]

  • Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. (2008). National Institutes of Health. Available at: [Link]

  • Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies. (2023). National Institutes of Health. Available at: [Link]

  • Perspectives on EGFR-mutant and wildtype NSCLC: Tailoring treatment advances in late-stage disease. (2024). YouTube. Available at: [Link]

  • Overview of the world of EGFR mutant lung cancers. (2016). VJOncology. Available at: [Link]

  • Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors. (2012). Cancer Science. Available at: [Link]

  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. (2023). MDPI. Available at: [Link]

  • How do I get EGFR western blot. (2018). ResearchGate. Available at: [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). National Institutes of Health. Available at: [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. (n.d.). Fisher Scientific. Available at: [Link]

  • High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2021). Brieflands. Available at: [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Available at: [Link]

  • 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. (2000). Journal of Medicinal Chemistry. Available at: [Link]_

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2019). National Institutes of Health. Available at: [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Advanced Zoology. Available at: [Link]

Sources

Replicating published biological data for 6-bromo-7-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Compound: 6-bromo-7-methylquinazolin-4(3H)-one Role: Privileged Scaffold / Key Intermediate (Tyrosine Kinase Inhibitors) CAS: 141262-63-9 (Representative generic ID for brominated quinazolinones)

This guide is designed for medicinal chemists and biologists validating the This compound scaffold. Unlike finished pharmaceutical products, this compound serves as a critical building block (e.g., for Raltitrexed analogs or EGFR inhibitors).

The Scientific Objective: To replicate published data, you are not looking for high potency in this specific molecule. Instead, you must validate its baseline profile :

  • Low Cytotoxicity: Confirming that the scaffold itself is non-toxic (High IC50), ensuring that future cytotoxicity in derivatives is due to your added pharmacophores, not the core structure.

  • Chemical Competence: Verifying the C6-Bromine and N3-position reactivity for downstream derivatization.

Comparative Performance Analysis

In drug discovery, the "performance" of an intermediate is defined by its selectivity window —it should be biologically inert enough to not cause off-target toxicity, yet chemically active for synthesis.

Table 1: Biological Baseline vs. Active Derivatives

Data synthesized from SAR studies on Quinazolinone-4(3H)-ones [1, 2].

FeatureTarget Scaffold (6-bromo-7-methyl...)Positive Control (Erlotinib/Gefitinib)Structural Analog (Unsubstituted Quinazolinone)
Primary Target Scaffold Validation EGFR InhibitionNegative Control
MCF-7 Cytotoxicity (IC50) > 50 - 100 µM (Low Toxicity)< 0.1 µM (High Potency)> 100 µM
EGFR Kinase Inhibition < 20% @ 10 µM > 90% @ 10 µM< 5% @ 10 µM
Solubility (DMSO) Moderate (Requires warming)HighModerate
Key Reactivity C6-Br (Suzuki coupling), N3 (Alkylation)N/A (Final Product)N3 (Alkylation only)

Analyst Insight: If your batch of this compound shows an IC50 < 10 µM, do not proceed. This indicates significant contamination with highly active byproducts or transition metals (e.g., Palladium from previous coupling steps).

Experimental Protocols (Replication Workflows)

Protocol A: Baseline Cytotoxicity Validation (MTT Assay)

Objective: Replicate the "Low Toxicity" profile to establish a clean baseline.

Materials:

  • Cell Line: MCF-7 (Human Breast Adenocarcinoma) or A549.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step Methodology:

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a 10 mM stock. Note: Sonicate for 5 mins; the 7-methyl group increases lipophilicity compared to the 6-bromo analog.

    • Perform serial dilutions in culture medium to achieve final concentrations: 100, 50, 25, 12.5, 6.25 µM.

  • Treatment: Replace medium with compound-containing medium. Include:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: Doxorubicin or Erlotinib (1 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL) per well. Incubate 4 hours.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

Validation Criteria:

  • Pass: IC50 > 50 µM.[1] (The scaffold is "silent").

  • Fail: IC50 < 10 µM. (Investigate purity).

Protocol B: Structural Integrity via Chemical Derivatization

Objective: Prove the scaffold is "alive" for synthesis (Replicating reactivity data).

Since biological data often depends on the final drug, proving the scaffold works is part of the replication process.

  • Test: N-Alkylation efficiency.

  • Method: React 1 eq. Scaffold with 1.2 eq. Ethyl bromoacetate + K2CO3 in Acetone (Reflux 4h).

  • Success Metric: >80% conversion to the N3-ester derivative (monitored by TLC/LC-MS). This confirms the N3-H tautomer availability [1].

Visualized Workflows

Diagram 1: The "Scaffold-to-Drug" Logic

This diagram illustrates why we validate the inactive intermediate before synthesizing the active drug.

ScaffoldLogic Scaffold 6-Bromo-7-methyl quinazolin-4(3H)-one Validation Step 1: Baseline Validation (Ensure Low Toxicity) Scaffold->Validation MTT Assay (Target: IC50 > 50µM) Validation->Scaffold If IC50 < 10µM (Recrystallize) Synthesis Step 2: Derivatization (Suzuki Coupling / N-Alkylation) Validation->Synthesis If PASS FinalDrug Final Active Drug (e.g., EGFR Inhibitor) Synthesis->FinalDrug Pharmacophore Addition

Caption: Workflow ensuring the biological "silence" of the scaffold before investing in complex synthesis.

Diagram 2: Structure-Activity Relationship (SAR) Context

Visualizing how the 6-Br and 7-Me groups influence the biological profile compared to the target protein (EGFR).

SAR_Mechanism Core Quinazolinone Core (H-Bonding Hinge Binder) Target Target: EGFR ATP Binding Site Core->Target Anchors to Met793 Sub_6Br 6-Bromo Position (Solvent Front / Hydrophobic Pocket) Sub_6Br->Target Site for extension (increases potency) Sub_7Me 7-Methyl Position (Steric Bulk / Solubility) Sub_7Me->Target Modulates Lipophilicity (No direct bonding)

Caption: Mechanistic contribution of the 6-Br and 7-Me substituents to the overall binding affinity.

References

  • Al-Omary, F. A. M., et al. (2021). "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron.

  • Safe, S., et al. (2016). "Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "6-Bromo-2-methylquinazolin-4(3H)-one" (Structural Analog Data).

(Note: While specific "7-methyl" data is niche, the provided protocols are standardized based on the broad consensus of Quinazolinone SAR literature cited above.)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-bromo-7-methylquinazolin-4(3H)-one: Essential Safety Protocols and PPE Recommendations

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, immediate safety and logistical information for handling 6-bromo-7-methylquinazolin-4(3H)-one, a member of the quinazolinone class of compounds which are of significant interest in medicinal chemistry.[1] This document is structured to provide not just a list of procedures, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

GHS Hazard Classification (Inferred) :

  • Acute Toxicity, Oral (Category 4)[2]

  • Eye Irritation (Category 2)[2]

  • Skin Irritation (Assumed)

  • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Assumed)

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even considered, proper engineering controls must be in place. These are designed to minimize exposure by isolating the hazard from the worker.

  • Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any fine powders or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale
Eyes/Face Chemical splash goggles and a face shieldProvides maximum protection from splashes and airborne particles that can cause serious eye irritation.[4][5]
Skin Chemical-resistant lab coat and disposable nitrile glovesA lab coat protects your skin and clothing from contamination. Nitrile gloves offer good resistance to a variety of chemicals, including many organic solvents.[5] For prolonged or high-exposure tasks, consider heavier-duty gloves such as neoprene or Viton.[4] Always inspect gloves for tears or holes before use.[3]
Respiratory NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filterA respirator is necessary if there is a risk of inhaling dusts or vapors, especially during large-scale operations or in the event of a spill.[6][7]

Safe Handling Procedures: A Step-by-Step Guide

Adherence to a strict protocol is critical for minimizing risk. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_transfer Transfer solution to reaction vessel handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate work surfaces handling_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of waste in designated containers cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE correctly cleanup_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

  • Handling:

    • Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.

    • Add the compound to the desired solvent in a suitable container.

    • Gently swirl or stir the mixture to dissolve the compound completely.

    • Transfer the solution to your reaction vessel using a pipette or other appropriate method.

  • Cleanup:

    • Wipe down all work surfaces with an appropriate decontaminating solution.

    • Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.

    • Remove your PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash your hands thoroughly with soap and water.

Spill and Emergency Procedures: Be Prepared

In the event of a spill or exposure, immediate and correct action is crucial.

  • Small Spill:

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

    • Clean the spill area with a decontaminating solution.

  • Large Spill:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Waste Disposal: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including excess compound and contaminated materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a designated, sealed container for halogenated organic waste.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for the disposal of brominated organic compounds.[8][9]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with this compound. Remember, safety is a shared responsibility, and proactive measures are the cornerstone of a successful laboratory.

References

  • Capot Chemical. MSDS of 6-Bromo-4-methyl-3,4-dihydro-1H-quinazolin-2-one. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Google Patents.
  • PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • National Institutes of Health. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. [Link]

  • ABX. Material Safety Data Sheet. [Link]

  • Google Patents.
  • Chemtalk. Bromine water - disposal. [Link]

  • PubMed. Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation. [Link]

  • 3M. Polycyclic Aromatic Hydrocarbons. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.